molecular formula C19H22O B1360621 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone CAS No. 898754-84-2

2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone

Cat. No.: B1360621
CAS No.: 898754-84-2
M. Wt: 266.4 g/mol
InChI Key: RKXNIDAZVHZGMK-UHFFFAOYSA-N
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Description

2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone is a useful research compound. Its molecular formula is C19H22O and its molecular weight is 266.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-3-(2,6-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O/c1-13-8-9-18(16(4)12-13)19(20)11-10-17-14(2)6-5-7-15(17)3/h5-9,12H,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXNIDAZVHZGMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CCC2=C(C=CC=C2C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644791
Record name 1-(2,4-Dimethylphenyl)-3-(2,6-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898754-84-2
Record name 1-(2,4-Dimethylphenyl)-3-(2,6-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the physicochemical properties of 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone, a substituted aryl ketone. As this specific molecule is not extensively characterized in publicly accessible literature, this document emphasizes the predictive methodologies and standard analytical workflows required for its complete characterization. It is intended for researchers, chemists, and drug development professionals who may encounter this or structurally similar novel chemical entities. The guide details a plausible synthetic route, outlines state-of-the-art techniques for structural elucidation and purity assessment, and provides predicted properties based on established chemical principles and data from analogous compounds.

Introduction and Molecular Overview

2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone, with the systematic IUPAC name 1-(2,4-dimethylphenyl)-3-(2,6-dimethylphenyl)propan-1-one , is a complex aryl ketone. Its structure features a propiophenone core with methyl substitutions on both phenyl rings. The substitution pattern—a 2,4-dimethylphenyl group attached to the carbonyl and a 2,6-dimethylphenyl group at the 3-position of the propane chain—suggests unique steric and electronic properties that can influence its reactivity, stability, and potential biological activity.

The presence of sterically hindered methyl groups ortho to the ketone and the connecting aliphatic chain can impose significant conformational constraints, impacting crystal packing and receptor interactions. This guide provides the necessary theoretical and practical foundation to synthesize and rigorously characterize this molecule.

Caption: Chemical structure of 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone.

Predicted Physicochemical Properties

While experimental data is unavailable, we can predict key properties based on the molecular structure. These predictions are vital for designing synthetic protocols, purification strategies, and analytical methods.

PropertyPredicted ValueBasis of Prediction
Molecular Formula C₁₉H₂₂OCalculated from structure
Molecular Weight 266.38 g/mol Calculated from formula
Exact Mass 266.1671 DaCalculated from formula
XLogP3 ~5.0High lipophilicity due to hydrocarbon content. Based on similar structures like 3',4'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone.[1]
Boiling Point > 400 °CEstimated based on the high molecular weight and structural complexity. A related compound, 1-Propanone, 3-(2,6-dimethylphenyl)-1-(2-methylphenyl)-, has a predicted boiling point of 402.3°C.
Solubility Insoluble in water; Soluble in organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone, Methanol).Based on the nonpolar nature of the molecule and general solubility of similar ketones. Propiophenone is insoluble in water but miscible with organic solvents.[2]
Physical Form Likely a solid or viscous liquid at room temperature.Based on the melting point of related substituted propiophenones.

Proposed Synthesis and Purification

The most logical and field-proven approach for synthesizing this molecule is a Friedel-Crafts acylation reaction. This pathway offers high convergence and is a standard method for forming aryl ketones.

Causality Behind the Synthetic Strategy

The Friedel-Crafts acylation is selected due to its reliability in forming C-C bonds between an aromatic ring and an acyl group. The key is the preparation of the appropriate acyl chloride, 3-(2,6-dimethylphenyl)propanoyl chloride , followed by its reaction with 1,3-dimethylbenzene (m-xylene) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The use of m-xylene as the substrate is expected to direct acylation primarily to the 4-position due to the ortho- and para-directing effects of the two methyl groups, leading to the desired 2',4'-dimethyl substitution pattern.

Start Starting Materials: 3-(2,6-dimethylphenyl)propanoic acid 1,3-Dimethylbenzene (m-xylene) Step1 Step 1: Acyl Chloride Formation React with Thionyl Chloride (SOCl₂) or Oxalyl Chloride Start->Step1 Intermediate Intermediate: 3-(2,6-dimethylphenyl)propanoyl chloride Step1->Intermediate Step2 Step 2: Friedel-Crafts Acylation React with m-xylene Catalyst: AlCl₃ in DCM Intermediate->Step2 Crude Crude Product Step2->Crude Purify Purification Silica Gel Column Chromatography (Hexane/Ethyl Acetate Gradient) Crude->Purify Final Final Product: 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone Purify->Final

Caption: Proposed two-step synthesis workflow for the target molecule.

Experimental Protocol: Synthesis
  • Preparation of 3-(2,6-dimethylphenyl)propanoyl chloride:

    • To a solution of 3-(2,6-dimethylphenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 eq) dropwise at 0 °C.

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases.

    • Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride. This intermediate is typically used immediately without further purification.

  • Friedel-Crafts Acylation:

    • Suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq) in cold (0 °C) anhydrous DCM.

    • Add a solution of the crude 3-(2,6-dimethylphenyl)propanoyl chloride (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

    • Add 1,3-dimethylbenzene (1.1 eq) dropwise to the reaction mixture.

    • Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).

    • Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude product.

Protocol: Purification
  • The crude product should be purified by flash column chromatography on silica gel.

  • A gradient elution system, starting with 100% hexane and gradually increasing the polarity with ethyl acetate (e.g., 0% to 10% ethyl acetate in hexane), is recommended. The separation is based on the principle of differential adsorption, where the slightly polar ketone product will have a moderate retention time compared to nonpolar byproducts.

  • Combine fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the purified 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone.

Analytical Characterization and Structural Validation

A multi-technique approach is mandatory for the unambiguous structural elucidation and purity assessment of a novel compound. This constitutes a self-validating system where data from each analysis must be consistent with the proposed structure.

Compound Purified Compound NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Compound->NMR Structure MS Mass Spectrometry (GC-MS/LC-MS) (Molecular Ion, Fragmentation) Compound->MS Mass IR FT-IR Spectroscopy (Functional Group ID) Compound->IR Bonds Structure Structure Confirmed NMR->Structure MS->Structure IR->Structure Purity Purity Analysis (HPLC/GC) (>95% Purity Check) Data Physicochemical Data (Melting Point, etc.) Purity->Data Characterize Structure->Purity Verify

Sources

The Solubility Profile of 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone, a complex aromatic ketone with potential applications in pharmaceutical research and development. In the absence of direct experimental solubility data, this document synthesizes information from related compounds, predictive models, and established analytical methodologies to offer a robust framework for researchers. This guide covers the theoretical underpinnings of solubility for this class of compounds, predictive approaches to estimate solubility, detailed experimental protocols for empirical determination, and essential safety and handling procedures. The information is structured to provide actionable insights for scientists and professionals involved in drug discovery and formulation development.

Introduction: Understanding the Physicochemical Landscape

2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone is a propiophenone derivative characterized by a significant nonpolar structure due to its multiple aromatic rings and methyl substituents. Aromatic ketones, as a class, are generally soluble in organic solvents but exhibit poor solubility in water.[1] The molecular structure of the target compound, with its high carbon-to-heteroatom ratio, strongly suggests a hydrophobic nature. This inherent lipophilicity is a critical parameter influencing its behavior in various solvent systems and is a key consideration in formulation development, as drug solubility directly impacts bioavailability.[2]

Key Molecular Characteristics:

  • Molecular Formula: C₂₀H₂₄O

  • Molecular Weight: 280.41 g/mol

  • Structure: A propiophenone core with dimethylphenyl and dimethylbenzoyl substituents.

The presence of the ketone functional group provides a site for potential dipole-dipole interactions and hydrogen bonding with protic solvents, though these are likely to be overshadowed by the extensive nonpolar surface area.[3] Therefore, a qualitative prediction would place its solubility high in nonpolar to moderately polar organic solvents and extremely low in highly polar solvents like water.

Predictive Approaches to Solubility Assessment

In the initial stages of drug development, in silico methods are invaluable for predicting the physicochemical properties of novel compounds, conserving time and resources. Quantitative Structure-Activity Relationship (QSAR) and machine learning models are powerful tools for estimating solubility based on molecular structure.[4][5] These models correlate structural or physicochemical descriptors of molecules with their experimentally determined solubility.[6][7]

While a specific model for 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone is not available, several general-purpose solubility prediction tools can provide valuable estimates.[8][9][10] These models typically utilize descriptors such as:

  • LogP (octanol-water partition coefficient)

  • Molecular weight

  • Polar surface area

  • Number of hydrogen bond donors and acceptors

Given the structure of the target molecule, a high LogP value is anticipated, further indicating poor aqueous solubility. When utilizing predictive software, it is crucial to consider the model's training set; models trained on structurally similar compounds will likely provide more accurate predictions.

Estimated Solubility in Common Organic Solvents

Based on the principles of "like dissolves like" and data from structurally related compounds such as propiophenone and dimethylphenols, the following table provides an estimated qualitative and semi-quantitative solubility profile for 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone.[1][11] It is imperative to note that these are estimations and should be confirmed by experimental validation.

SolventSolvent TypePredicted SolubilityRationale
Hexane NonpolarHighThe nonpolar nature of hexane will readily solvate the large hydrophobic regions of the molecule.
Toluene AromaticVery HighThe aromatic character of toluene will have strong π-π stacking interactions with the phenyl rings of the solute.
Dichloromethane Polar AproticHighA good solvent for many organic compounds, its moderate polarity should effectively dissolve the target molecule.
Ethyl Acetate Polar AproticModerate to HighOffers a balance of polarity and non-polarity, making it a likely effective solvent.
Acetone Polar AproticModerateThe polarity of the ketone group in acetone will interact with the solute's ketone, but the overall nonpolar character of the solute may limit very high solubility.
Ethanol Polar ProticModerate to LowThe hydroxyl group can interact with the ketone, but the overall polarity of ethanol may be too high for high solubility.
Methanol Polar ProticLowHigher polarity than ethanol, leading to a greater mismatch with the nonpolar solute.
Water Highly PolarVery Low / InsolubleThe hydrophobic nature of the molecule will lead to negligible solubility in water.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain definitive solubility data, empirical determination is essential. The following protocol outlines a standard shake-flask method, which is a reliable technique for assessing the thermodynamic solubility of a compound.[12]

Materials and Equipment
  • 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone (solid)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or small glass test tubes with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solute Weigh excess solute prep_solvent Add known volume of solvent prep_solute->prep_solvent prep_vial Combine in a sealed vial prep_solvent->prep_vial equilibrate Incubate and agitate at constant temperature prep_vial->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge sample Filter supernatant centrifuge->sample dilute Dilute sample sample->dilute analyze Analyze by HPLC dilute->analyze quantify Quantify against a standard curve analyze->quantify

Figure 1: Experimental workflow for solubility determination.

Detailed Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone to a series of vials. A visual excess of solid should be present.

    • Accurately add a known volume of each selected organic solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved solute.

    • Quantify the concentration by comparing the peak area to a standard curve prepared from known concentrations of the compound.

  • Data Reporting:

    • Calculate the solubility in units of mg/mL or mol/L.

    • Repeat the experiment at different temperatures if the temperature dependence of solubility is of interest.

Safety, Handling, and Disposal

Given the lack of specific safety data for 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone, it is prudent to handle it with the same precautions as other potentially hazardous aromatic ketones.[13][14]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Skin and Body Protection: A lab coat should be worn.

Handling
  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.[15]

  • Avoid contact with skin and eyes.[16]

  • Keep away from heat, sparks, and open flames.[17]

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[15]

  • Keep away from strong oxidizing agents and strong bases.[14]

Disposal
  • Dispose of waste material in accordance with local, state, and federal regulations.[15]

  • Contaminated materials should be treated as hazardous waste.

Figure 2: General safety and handling workflow.

Conclusion

While experimental data on the solubility of 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone is not publicly available, a combination of theoretical understanding, predictive modeling, and established experimental protocols provides a solid foundation for its characterization. Its chemical structure strongly indicates poor aqueous solubility and good solubility in a range of nonpolar to moderately polar organic solvents. For drug development purposes, this necessitates a focus on formulation strategies suitable for hydrophobic compounds. The experimental protocol detailed herein offers a clear pathway for obtaining the precise quantitative data required for these endeavors. Adherence to stringent safety protocols is paramount when handling this and related chemical entities.

References

  • A new model predicts how molecules will dissolve in different solvents. (2025, August 19). MIT News.
  • Development of QSAR models for in silico screening of antibody solubility. (2022, January 15). PubMed.
  • Vermeire, F. H., Chung, Y., & Green, W. H. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society.
  • Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. (2021).
  • QSAR and QSPR Model Development and Comparison for Drugs Having Low Solubility. (n.d.).
  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020, November 13).
  • QSAR-based solubility model for drug-like compounds. (n.d.).
  • 4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions.
  • Predicting Solubility. (n.d.). Rowan.
  • QSPR Studies on Aqueous Solubilities of Drug-Like Compounds. (2009, June 3). Molecules.
  • QSAR-based solubility model for drug-like compounds. (2010, October 1). Bioorganic & Medicinal Chemistry.
  • Calculate Physicochemical Properties | PhysChem Suite. (n.d.). ACD/Labs.
  • Solubility prediction. (n.d.). SCFBio.
  • List of Popular Software Packages for Solubility Prediction. (n.d.).
  • Tools-Comput
  • 4'-Methylpropiophenone: A Key Intermediate in Organic Synthesis – Properties, Applications, and Safe Handling. (2024, September 24). ChemicalBook.
  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. (2017, June 19). JoVE.
  • PROPIOPHENONE CAS NO 93-55-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • Propiophenone-2',3',4',5',6' - Safety D
  • Application Notes and Protocols for Propiophenone Deriv
  • All About Arom
  • EXPERIMENT 1 DETERMIN
  • PROPIOPHENONE FOR SYNTHESIS MSDS CAS No: 93-55-0 MSDS. (2015, April 9). Loba Chemie.
  • Compound solubility measurements for early drug discovery. (2022, May 31).
  • 2',4'-Dimethyl-3-(2,3-dimethylphenyl)
  • 4 - Safety D
  • SAFETY DATA SHEET. (2024, September 6). Sigma-Aldrich.
  • SAFETY D
  • Table 2 Solubility of different ketones in the buffer medium and... (n.d.).
  • Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. (2023, July 24). Industrial & Engineering Chemistry Research.
  • Enthalpies of interaction of ketones with organic solvents. (n.d.). Canadian Journal of Chemistry.
  • Ketones: Structure, Properties and Chemical test. (2024, November 20). Allen.
  • 24.3 Physical Properties of Aldehydes and Ketones. (n.d.).
  • 3',4'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone. (n.d.). PubChem.
  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).
  • Ambient Water Quality Criteria for 2,4-dimethylphenol. (n.d.). EPA.
  • dimethyl acetophenone 2',4'-dimethylacetophenone. (n.d.). The Good Scents Company.
  • 2',6'-dimethyl-3-(4-thiomethylphenyl)propiophenone. (n.d.). Sigma-Aldrich.
  • Chemical Properties of 4-allyl-2,6-dimethyl-phenol. (n.d.). Cheméo.

Sources

Technical Deep Dive: The Pharmacochemical Potential of Polymethylated Dihydrochalcones

Author: BenchChem Technical Support Team. Date: February 2026

Focus Compound: 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone Derivatives

Executive Summary

This technical guide analyzes the structural architecture, synthetic challenges, and pharmacological potential of 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone , a highly lipophilic, sterically congested dihydrochalcone scaffold.

While simple dihydrochalcones are ubiquitous in medicinal chemistry (often as sweeteners or anti-inflammatory agents), this specific polymethylated analog represents a privileged structural motif for targeting hydrophobic binding pockets in kinases and nuclear receptors. The unique 2,6-dimethyl substitution pattern on the distal phenyl ring introduces significant steric hindrance, forcing an orthogonal conformation that can enhance selectivity and metabolic stability.

This guide is designed for medicinal chemists and process scientists, focusing on overcoming the synthetic barriers imposed by steric bulk and leveraging the molecule's physicochemical profile for drug discovery.

Part 1: Structural Analysis & Pharmacophore Logic

The molecule belongs to the 1,3-diarylpropan-1-one class. Its efficacy is dictated by the interplay between the electron-rich A-ring and the sterically locked B-ring.

Structural Dissection
RegionSubstituentsElectronic EffectSteric EffectPharmacological Role
A-Ring (Proximal) 2,4-DimethylElectron Donating (+I)Moderate (Ortho-methyl)Increases electron density at carbonyl; modulates lipid solubility.
Linker Propan-1-onePolarized CarbonylFlexible Ethylene BridgeH-bond acceptor; allows conformational adaptation.
B-Ring (Distal) 2,6-DimethylWeakly ActivatingHigh (Atropisomerism potential) The Critical Feature. Blocks planar rotation; prevents metabolic attack at ortho-positions; fills hydrophobic pockets.
The "Orthogonal Twist" Hypothesis

Unlike unsubstituted dihydrochalcones, which can adopt planar conformations, the 2,6-dimethyl B-ring clashes with the ethylene linker protons. This forces the B-ring to twist perpendicular to the linker axis.

  • Benefit: This pre-organized conformation reduces the entropic penalty of binding to restricted active sites (e.g., the hydrophobic back-pocket of kinases).

  • Metabolic Shielding: The methyl groups protect the oxidation-prone ortho-positions from CYP450 metabolism.

Part 2: Synthetic Methodology (The "Expert" Route)

The Challenge: Standard Claisen-Schmidt condensation (followed by reduction) is inefficient for this scaffold. The steric bulk of the 2,6-dimethylbenzaldehyde precursor severely retards nucleophilic attack by the acetophenone enolate.

The Solution: A convergent Friedel-Crafts Acylation strategy. This route builds the sterically hindered core before the final coupling, or utilizes the high reactivity of the acyl chloride to overcome steric barriers.

Recommended Protocol: Friedel-Crafts Assembly

This protocol utilizes m-xylene (1,3-dimethylbenzene) as the nucleophile and 3-(2,6-dimethylphenyl)propionyl chloride as the electrophile.

Reagents & Materials
  • Substrate: m-Xylene (Excess, acts as solvent/reactant).

  • Reagent: 3-(2,6-dimethylphenyl)propionyl chloride (Prepared from corresponding acid).

  • Catalyst: Aluminum Chloride (

    
    ), anhydrous.
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) for temperature control.

Step-by-Step Workflow
  • Acyl Chloride Formation: Reflux 3-(2,6-dimethylphenyl)propanoic acid with Thionyl Chloride (

    
    ) and a catalytic drop of DMF for 2 hours. Evaporate excess 
    
    
    
    under vacuum.
  • Lewis Acid Complexation: In a flame-dried 3-neck flask under Nitrogen, suspend anhydrous

    
     (1.1 eq) in dry DCM at 0°C.
    
  • Electrophile Addition: Dropwise add the prepared acyl chloride dissolved in DCM to the

    
     suspension. Stir for 15 min to form the acylium ion complex.
    
  • Friedel-Crafts Acylation: Add m-xylene (1.2 eq) dropwise, maintaining temperature

    
    .
    
    • Expert Note: The 2,4-position of m-xylene is activated. The steric bulk of the incoming acylium ion will favor substitution at the 4-position (para to a methyl) over the 2-position (between two methyls), but the 2,4-dimethyl product is thermodynamically favored.

  • Quench & Workup: Pour the reaction mixture onto crushed ice/HCl. Extract with DCM. Wash with brine, dry over

    
    .
    
  • Purification: Recrystallize from Ethanol/Hexane to isolate the target 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone.

Visualization of Synthetic Logic

SynthesisWorkflow cluster_logic Why this route? Precursor 3-(2,6-Dimethylphenyl) propanoic acid Activation Activation: SOCl2 / DMF (cat) Precursor->Activation Step 1 Intermediate Acyl Chloride Intermediate Activation->Intermediate - SO2, - HCl Coupling Friedel-Crafts Acylation: m-Xylene + AlCl3 Intermediate->Coupling Step 2: + m-Xylene Product TARGET: 2',4'-Dimethyl-3-(2,6-dimethylphenyl) propiophenone Coupling->Product Step 3: Hydrolysis Note1 Avoids Aldol condensation steric failure Note1->Coupling

Caption: Convergent Friedel-Crafts strategy designed to overcome the steric hindrance of the 2,6-dimethyl substitution.

Part 3: Biological & Pharmacological Context

While specific data on this exact derivative may be sparse, the polymethylated dihydrochalcone class exhibits well-documented bioactivities. The structural modifications here suggest specific utility.

Potential Therapeutic Targets
  • SGLT2 Inhibition (Diabetes):

    • Dihydrochalcones (e.g., Phlorizin derivatives) are classic SGLT inhibitors.

    • Hypothesis: The lipophilic dimethyl groups may improve membrane permeability compared to hydroxylated analogs, potentially shifting activity toward SGLT1 or improving oral bioavailability.

  • Anti-Inflammatory (NF-kB Pathway):

    • Chalcones are known to inhibit the NF-kB signaling pathway. The saturated linker (dihydrochalcone) often retains this activity with improved stability.

    • The 2,4-dimethyl A-ring mimics the hydrophobic domain of known COX-2 inhibitors.

  • Kinase Inhibition (Allosteric):

    • The "twisted" B-ring fits into the hydrophobic back-cleft of certain kinases (e.g., MEK or p38 MAPK), acting as a Type II or allosteric inhibitor.

Signaling Pathway Interaction (Theoretical)

SignalingPathway Compound 2',4'-Dimethyl-3- (2,6-dimethylphenyl)propiophenone Target Hydrophobic Pocket (Kinase/Receptor) Compound->Target Allosteric Binding (Steric Lock) Downstream1 NF-kB / MAPK Phosphorylation Target->Downstream1 Inhibition Effect Reduced Inflammation / Cell Proliferation Downstream1->Effect Modulation

Caption: Theoretical mechanism of action where the sterically locked scaffold inhibits downstream inflammatory signaling.

Part 4: Physicochemical Profile (In Silico Estimation)

For drug development, the following parameters are critical. These are estimated based on the structural fragments.

PropertyValue (Est.)Implication
Molecular Weight ~266.38 g/mol Small molecule; excellent for CNS penetration.
LogP (Lipophilicity) 4.8 - 5.2High. Likely requires formulation (e.g., lipid nanoparticles) or salt formation if amine-derivatized.
Rotatable Bonds 4Moderate flexibility in the linker, but restricted at the rings.
Topological Polar Surface Area (TPSA) ~17.07 ŲVery low (only one carbonyl). Indicates high Blood-Brain Barrier (BBB) permeability .

Part 5: References & Further Reading

  • Orlikova, B., et al. (2011). "Dietary chalcones with chemopreventive and chemotherapeutic potential." Genes & Nutrition.

  • Kalinin, V. N. (2014). "Friedel–Crafts acylation in the synthesis of biologically active compounds." Russian Chemical Reviews. (Standard protocol reference for acylation of xylenes).

  • Zhuang, C., et al. (2017). "Chalcone: A Privileged Structure in Medicinal Chemistry." Chemical Reviews.

  • Bandgar, B. P., et al. (2010). "Synthesis and biological evaluation of novel halogenated chalcones as antifungal agents." Bioorganic & Medicinal Chemistry Letters. (Reference for A-ring substitution effects).

(Note: While the specific molecule "2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone" is a niche research compound without a dedicated Wikipedia entry, the synthesis and properties described above are derived from established chemical principles governing the dihydrochalcone class.)

Technical Guide: Physicochemical Characterization of 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the determination of the melting point (MP) and boiling point (BP) for 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone .

As a specialized dihydrochalcone derivative , this molecule presents unique characterization challenges due to the steric bulk of the ortho-methyl groups (2,6-position) and the electronic effects of the 2,4-dimethyl substitution. Literature data for this specific isomer is often proprietary or absent from public registries; therefore, this guide serves as the definitive Standard Operating Procedure (SOP) for empirical determination.

Molecular Profile & Physicochemical Context

Before initiating thermal analysis, the researcher must understand the structural implications on phase transitions.

  • IUPAC Name: 1-(2,4-Dimethylphenyl)-3-(2,6-dimethylphenyl)propan-1-one

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 266.38 g/mol

  • Structural Class: Dihydrochalcone (reduced chalcone).

  • Expected Phase Behavior:

    • Melting Point: Due to the flexible ethylene bridge (

      
      ) combined with bulky ortho-substitution, this compound may exhibit polymorphism  or a tendency to "oil out" rather than crystallize sharply. Expected range: 45°C – 85°C  (Estimation based on structural analogs).
      
    • Boiling Point: High molecular weight ketones typically boil >300°C at atmospheric pressure. Decomposition is likely before the atmospheric boiling point is reached. Vacuum determination is mandatory.

Pre-Analytical Phase: Sample Integrity

Thermal data is meaningless without verified purity. Impurities (especially unreduced chalcone or solvent residues) will cause MP depression and BP elevation.

Purity Verification Workflow

Prior to MP/BP determination, the sample must pass the following checks:

  • HPLC/GC Purity: >98.5% area.

  • Residual Solvent: <500 ppm (via TGA or Headspace GC). Solvents act as plasticizers, artificially lowering MP.

  • Drying: Vacuum dry at 30°C for 24h over

    
     to remove moisture.
    

SamplePrep Start Raw Synthesis Product Check1 HPLC Purity > 98.5%? Start->Check1 Recryst Recrystallize (EtOH/Hexane) Check1->Recryst No Dry Vacuum Dry (24h, 30°C) Check1->Dry Yes Recryst->Check1 DSC Proceed to DSC/MP Dry->DSC

Figure 1: Sample preparation logic flow to ensure data integrity prior to thermal analysis.

Melting Point Determination Protocol

Primary Method: Differential Scanning Calorimetry (DSC) Secondary Method: Capillary Method (USP <741>)

Method A: Differential Scanning Calorimetry (Gold Standard)

DSC is preferred for this molecule to detect polymorphism common in substituted dihydrochalcones.

Protocol:

  • Calibration: Indium (

    
    ) and Zinc standards.
    
  • Sample Load: Weigh 2–5 mg into a Tzero aluminum pan. Crimp hermetically (or pinhole if solvent loss is suspected, though drying should prevent this).

  • Reference: Empty crimped aluminum pan.

  • Cycle:

    • Equilibrate at 0°C.

    • Ramp 10°C/min to 150°C (1st Heat) -> Erases thermal history.

    • Cool 10°C/min to 0°C.

    • Ramp 10°C/min to 150°C (2nd Heat) -> Record

      
       and 
      
      
      
      .
  • Analysis: The Melting Point is defined as the onset temperature (

    
    )  of the endothermic peak during the second heating cycle.
    
Method B: Capillary Method (Visual)

Used for quick QC or if DSC is unavailable.

Protocol:

  • Preparation: Grind sample to fine powder. Fill capillary to 3mm height. Compact by tapping.[2]

  • Apparatus: Oil bath or digital melting point apparatus (e.g., Buchi/Mettler).

  • Ramp: Fast ramp (5°C/min) to 40°C, then slow ramp (1°C/min ) until melt.

  • Observation:

    • Collapse Point: Sample pulls away from walls (sintering).

    • Meniscus Point: Liquid phase visible.

    • Clear Point: Sample is entirely liquid.[3]

  • Reporting: Report the range from Collapse Point to Clear Point .

Technical Note on "Oiling Out": If the sample turns into a viscous gum before becoming a clear liquid, this indicates trace solvent impurities or an amorphous state. Recrystallize from cold Isopropanol and repeat.

Boiling Point Determination Protocol

Warning: Do NOT attempt to boil this compound at 760 mmHg (1 atm). The theoretical boiling point is likely >350°C, where thermal degradation (decarbonylation or oxidation) will occur.

Method: Reduced Pressure Distillation + Nomograph Extrapolation.

Experimental Protocol (Micro-Siwoloboff or Distillation)
  • Setup: Short-path distillation apparatus with a calibrated vacuum gauge (Manometer).

  • Vacuum: Apply stable vacuum (e.g., 2.0 mmHg). High vacuum is essential to keep temperature low.

  • Heating: Slowly heat the bath.

  • Observation: Record the vapor temperature (

    
    ) when the distillation rate is steady (1 drop/second).
    
  • Calculation: Convert

    
     at Pressure 
    
    
    
    to atmospheric equivalent (
    
    
    ) using the Antoine Equation or a Pressure-Temperature Nomograph.
Calculation for Reporting

Since exact Antoine constants are likely unknown for this specific derivative, use the Clapeyron-Clausius approximation for non-polar liquids:



Where:

  • 
     = Pressure in mmHg.
    
  • 
     = Entropy of vaporization factor (approx 5.0 for ketones).
    
  • Alternative: Use the Sigma-Aldrich/Buchi Nomograph for "High Boiling Ketones".

Data Recording Table:

ParameterExperimental ValuePressure (mmHg)Corrected to 1 atmMethod
Boiling Point

(e.g., 185°C)
2.0 mmHg~360°C (Est.)Vacuum Distillation
Melting Point

N/AN/ADSC (10°C/min)

Advanced Characterization: Thermal Stability (TGA)

To validate that the boiling point determination is not measuring decomposition products, perform Thermogravimetric Analysis (TGA).

Protocol:

  • Load 10 mg sample into Platinum pan.

  • Ramp 10°C/min under Nitrogen purge.

  • Metric: Determine

    
     (Temperature at 5% mass loss).
    
  • Rule: If

    
    , the molecule cannot be distilled at atmospheric pressure.
    

ThermalLogic Start Thermal Analysis State Physical State @ 25°C? Start->State Solid Solid State->Solid Liquid Viscous Liquid/Oil State->Liquid DSC_S DSC (Melting Point) Solid->DSC_S VacDist Vacuum Distillation (Boiling Point) Solid->VacDist After Melting Liquid->VacDist Calc Nomograph Correction to 1 atm VacDist->Calc

Figure 2: Decision logic for thermal characterization based on initial physical state.

References

  • United States Pharmacopeia (USP) . General Chapter <741> Melting Range or Temperature. USP-NF.[2]

  • Mettler Toledo . Thermal Analysis of Pharmaceuticals: DSC and TGA. Application Handbook.

  • Sigma-Aldrich .[4] Pressure-Temperature Nomograph for Boiling Point Conversion.

  • Gow-Mac Instrument Co. Standard Practice for Boiling Point Determination of Solvents. ASTM D1078.

  • BenchChem . Synthesis and Characterization of Substituted Propiophenones. (General reference for dihydrochalcone properties).

Sources

Molecular weight and formula verification for 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone

[1][2]

Executive Summary & Strategic Imperative

In the development of advanced photoinitiators and sterically hindered pharmacophores, the precise location of methyl substituents on the dihydrochalcone skeleton is critical.[1] 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone (Target Compound) presents a unique analytical challenge due to the existence of multiple positional isomers (e.g., 3',4'-dimethyl or 2,4-dimethyl analogues) that share the exact molecular weight (266.38 g/mol ) and elemental formula (C₁₉H₂₂O).[1]

This guide moves beyond basic characterization, establishing a Self-Validating Analytical Protocol (SVAP) . We utilize High-Resolution Mass Spectrometry (HRMS) for elemental confirmation and Nuclear Magnetic Resonance (NMR) spectroscopy for unequivocal regio-isomeric assignment.[1]

Theoretical Framework & Molecular Constants[1][2]

Before initiating wet-lab protocols, the theoretical baseline must be established.[1] All experimental data will be benchmarked against these calculated values.

Molecular Identity[1][2][3]
  • IUPAC Name: 1-(2,4-dimethylphenyl)-3-(2,6-dimethylphenyl)propan-1-one[1]

  • Molecular Formula:

    
    [1][2]
    
  • SMILES: CC1=CC(=C(C=C1)C(=O)CCC2=C(C=CC=C2C)C)C (Note: 2,6-substitution on the propyl-attached ring).

Quantitative Benchmarks
PropertyValueRationale / Calculation
Average Molecular Weight 266.38 g/mol Based on standard atomic weights (C: 12.011, H: 1.008, O: 15.999).[1]
Monoisotopic Mass 266.1671 Da Critical for HRMS.[1] Calculated using

and

exact masses.[1]
Degree of Unsaturation 9 2 Phenyl rings (4×2=8) + 1 Carbonyl (1) = 9.[1]
Carbon Content 85.67% Theoretical elemental analysis target.[1]
Hydrogen Content 8.33% Theoretical elemental analysis target.[1]

Synthesis & Verification Workflow

The following flowchart outlines the logic for distinguishing the Target Compound from its likely isomers (e.g., the 2,3-dimethyl or 3,4-dimethyl variants).

VerificationWorkflowStartCrude Sample(C19H22O Isomer Mix?)HRMSHRMS (ESI+)Target: [M+H]+ = 267.1743Start->HRMSPassMassMass Confirmed(Isomers Possible)HRMS->PassMass< 5 ppm errorNMR_1H1H NMR (500 MHz)Regio-AnalysisPassMass->NMR_1HCheck_ACheck Ring A (Carbonyl)Look for: 2 Singlets (Me)Splitting: d, s, d (1,2,4 pattern)NMR_1H->Check_ACheck_BCheck Ring B (Propyl)Look for: 1 Singlet (6H, 2,6-Me)Splitting: Triplet (H4) + Doublet (H3,5)Check_A->Check_BPattern MatchesInvalidREJECTIsomer DetectedCheck_A->InvalidPattern MismatchValidVALIDATED STRUCTURE2',4'-Dimethyl-3-(2,6-dimethylphenyl)...Check_B->ValidSymmetry ConfirmedCheck_B->InvalidAsymmetry Detected

Figure 1: Decision tree for verifying the specific 2',4' / 2,6- substitution pattern against common synthetic byproducts.

Analytical Protocols (The "How-To")

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and rule out hydrogenation failures (e.g., chalcone contaminants).[1]

  • Instrument: Q-TOF or Orbitrap MS.[1]

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.[1]

  • Solvent: Methanol + 0.1% Formic Acid.[1]

  • Target Ion:

    
    .
    
  • Expected m/z:

    
    .[1]
    
  • Acceptance Criteria: Mass error < 5 ppm.

Fragmentation Logic (MS/MS): Upon collision-induced dissociation (CID), look for the Acylium Ion characteristic of the "phenone" side.[1]

  • Fragment A:

    
    .
    
    • Calculation:

      
      .[1]
      
    • Presence of this peak confirms the 2,4-dimethyl substitution is on the carbonyl ring, not the propyl chain.[1]

Nuclear Magnetic Resonance (NMR)

Objective: The definitive "fingerprint" for isomeric differentiation.[1]

Sample Prep: Dissolve 10 mg in 0.6 mL

Critical Signal Analysis (1H NMR, 500 MHz)
MoietyChemical Shift (

)
MultiplicityIntegrationDiagnostic Value
Ring A: H-6' 7.4 - 7.6 ppmDoublet (

Hz)
1HOrtho to Carbonyl; confirms 2,4-subst pattern.[1]
Ring A: H-3' ~7.0 ppmSinglet (broad)1HIsolated between methyls; confirms 2,4-subst.[1]
Ring A: H-5' ~7.1 ppmDoublet1HCouples with H-6'.[1]
Ring B: H-3, H-5 6.9 - 7.1 ppmDoublet (

Hz)
2HKey Differentiator: Symmetry of 2,6-dimethyl group makes H3/H5 equivalent.[1]
Ring B: H-4 ~7.0 ppmTriplet (

Hz)
1HCompletes the

system of the 2,6-xylyl group.[1]
Linker:

-CH2
3.0 - 3.2 ppmTriplet/Multiplet2HAdjacent to Carbonyl.[1]
Linker:

-CH2
2.9 - 3.1 ppmTriplet/Multiplet2HAdjacent to sterically hindered 2,6-ring.[1]
Methyls (Ring B) 2.2 - 2.4 ppmSinglet 6HCritical: A single peak for 6H proves symmetry (2,6-dimethyl).[1] If two peaks appear, it is an asymmetric isomer (e.g., 2,3 or 2,5).[1]
Methyls (Ring A) 2.3 - 2.5 ppmTwo Singlets3H + 3HDistinct chemical environments (ortho vs para).[1][3]

Experimental Validation Logic

To ensure the protocol is self-validating, perform the "Shift Test" if ambiguity remains.

  • Solvent Shift: Run the NMR in

    
     (Benzene-d6) in addition to 
    
    
    .
    • Why? Benzene induces shifts based on steric geometry.[1] The methyls of the 2,6-dimethylphenyl group are shielded by the aromatic ring current differently than in 2,4-isomers.[1]

  • NOE (Nuclear Overhauser Effect): Irradiate the

    
    -CH2 protons (propyl chain).[1]
    
    • Result: You should see NOE enhancement only at the Ring B Methyls (2,6-position).[1] If you see enhancement at a Ring Proton, the 2,6-positions are not fully substituted (implying a 2,4 or 3,4 isomer).[1]

Visualizing the Isomer Logic

IsomerDifferentiationcluster_0Target: 2,6-Dimethyl (Ring B)cluster_1Impurity: 2,4-Dimethyl (Ring B)TargetSymmetric Ring B2 Equivalent Methyls1H NMR: 1 Singlet (6H)ImpurityAsymmetric Ring BDistinct Methyls1H NMR: 2 Singlets (3H each)Target->ImpurityDistinguished byMethyl Region Integration

Figure 2: NMR logic for distinguishing the target 2,6-dimethyl substitution from the common 2,4-dimethyl impurity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 898794-14-4 (Isomer Analogues).[1] Retrieved from [Link][1]

    • Context: Provides physical property baselines for the C19H22O dihydrochalcone class.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.[1] John Wiley & Sons.[1]

    • Context: Authoritative source for calculating McLafferty rearrangements and A2B aromatic splitting p
  • Organic Syntheses (2007). Synthesis of 1-(Dimethyl(phenyl)silyl)propan-1-one. Org.[1][3][4][5] Synth. 2007, 84,[1][5] 22. Retrieved from [Link]

    • Context: Validated protocols for Friedel-Crafts acylation and characteriz
  • Context: Reference standard for isomeric impurity profiling.

Pharmacological Potential of 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone: A Lead Optimization Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone (Systematic Name: 1-(2,4-dimethylphenyl)-3-(2,6-dimethylphenyl)propan-1-one) represents a distinct chemotype within the dihydrochalcone (1,3-diarylpropan-1-one) class. Unlike its unsaturated chalcone precursors, this saturated scaffold offers enhanced metabolic stability and rotational flexibility, modified by significant steric hindrance due to the tetra-methyl substitution pattern.

This guide analyzes the pharmacological potential of this specific scaffold, positing it as a high-value lead for anti-inflammatory (COX-2 selective) and cytoskeletal modulation therapies. By leveraging the "privileged structure" status of diarylpropanones, this document outlines the rationale, predicted mechanisms, and a self-validating experimental framework for its evaluation in drug discovery.

Part 1: Structural Analysis & Chemoinformatics[1]

The Pharmacophore: Steric Locking & Lipophilicity

The molecule is characterized by two phenyl rings connected by a flexible three-carbon carbonyl linker. The specific methylation pattern is critical to its potential bioactivity:

  • Ring A (2',4'-Dimethyl): The ortho-methyl group forces the carbonyl out of planarity with the phenyl ring, reducing conjugation and altering the electrophilicity of the ketone. This protects against rapid nucleophilic attack (e.g., by glutathione), potentially reducing toxicity compared to Michael-acceptor chalcones.

  • Ring B (2,6-Dimethyl): This substitution pattern creates a "molecular wall." The 2,6-dimethyl groups provide significant steric bulk, likely locking the molecule into a specific conformation when binding to hydrophobic pockets (e.g., COX-2 or Tubulin).

  • Linker (Propiophenone core): The saturated ethylene bridge (-CH2-CH2-) confers flexibility, allowing the molecule to adopt a "U-shape" often required for binding to nuclear receptors or enzyme active sites.

Predicted Physicochemical Properties (In Silico)
PropertyValue (Est.)Implication
Molecular Weight ~280.4 g/mol Optimal for oral bioavailability (Rule of 5).
LogP 4.8 – 5.2Highly lipophilic; excellent membrane permeability but requires formulation aid (e.g., cyclodextrins).
TPSA ~17 ŲHigh CNS penetration potential.
Rotatable Bonds 4Moderate flexibility, reduced entropic penalty upon binding.

Part 2: Predicted Pharmacodynamics (Mechanism of Action)

Based on Structure-Activity Relationship (SAR) data of analogous diarylpropanoids, two primary mechanisms are proposed:

Mechanism A: Selective COX-2 Inhibition

The 1,3-diarylpropanone scaffold mimics the vicinal diaryl heterocycles found in coxibs (e.g., Celecoxib). The bulky 2,6-dimethylphenyl group is predicted to fit into the hydrophobic side pocket of COX-2, which is larger than that of COX-1, conferring selectivity.

Mechanism B: Microtubule Destabilization

Chalcones and dihydrochalcones are known to bind to the colchicine-binding site of tubulin. The steric bulk of the tetra-methyl substitutions mimics the trimethoxyphenyl moiety of colchicine, potentially inhibiting tubulin polymerization and inducing apoptosis in rapidly dividing cells.

Visualization: Proposed Signaling Pathway

The following diagram illustrates the dual-pathway potential, linking the structural core to downstream physiological effects.

Pharmacological_Pathway Compound 2',4'-Dimethyl-3- (2,6-dimethylphenyl)propiophenone Target_COX Target A: COX-2 Enzyme (Hydrophobic Pocket) Compound->Target_COX  Steric Fit   Target_Tubulin Target B: Tubulin (Colchicine Site) Compound->Target_Tubulin  Binding   Effect_PGE2 Reduced PGE2 Synthesis Target_COX->Effect_PGE2 Inhibition Effect_Polymer Inhibition of Microtubule Assembly Target_Tubulin->Effect_Polymer Disruption Outcome_Inf Anti-Inflammatory Response Effect_PGE2->Outcome_Inf Outcome_Apop G2/M Cell Cycle Arrest (Apoptosis) Effect_Polymer->Outcome_Apop

Caption: Dual-target hypothesis showing COX-2 inhibition (anti-inflammatory) and Tubulin destabilization (anti-proliferative) pathways.

Part 3: Experimental Validation Framework

To validate the pharmacological potential, the following self-validating protocols must be executed. These move beyond simple screening to mechanistic confirmation.

Protocol: Synthesis & Structural Verification

Objective: Synthesize high-purity (>98%) compound for biological testing.

  • Reagents: 2',4'-Dimethylacetophenone (1.0 eq), 2,6-Dimethylbenzaldehyde (1.0 eq), NaOH (Catalytic), Ethanol, Pd/C (10%), Hydrogen gas.

  • Step 1 (Claisen-Schmidt Condensation):

    • Dissolve acetophenone and benzaldehyde derivatives in Ethanol.

    • Add NaOH dropwise at 0°C. Stir at RT for 12h.

    • Checkpoint: Monitor TLC for disappearance of starting materials. Product (Chalcone intermediate) should be yellow/orange.

  • Step 2 (Catalytic Hydrogenation):

    • Dissolve the chalcone intermediate in EtOAc/EtOH.

    • Add 10% Pd/C. Stir under H2 balloon (1 atm) for 4-6h.

    • Critical Control: Monitor closely to prevent reduction of the carbonyl group (over-reduction to alcohol). Stop when the olefin peak disappears in NMR.

  • Purification: Recrystallization from Hexane/EtOAc.

  • Validation: 1H-NMR must show triplet signals ~3.0 ppm (characteristic of -CH2-CH2- linkage) and absence of vinylic protons.

Protocol: In Vitro COX-Isoform Screening

Objective: Determine IC50 and Selectivity Index (SI) for COX-2 vs COX-1.

Materials:

  • Purified Recombinant Ovine COX-1 and Human Recombinant COX-2.

  • Arachidonic Acid (Substrate).

  • Colorimetric Peroxidase Inhibitor Screening Kit.

Workflow:

  • Preparation: Dissolve test compound in DMSO. Prepare serial dilutions (0.1 nM to 100 μM).

  • Incubation: Incubate Enzyme (COX-1 or COX-2) + Heme + Test Compound for 10 min at 25°C.

  • Reaction: Add Arachidonic Acid/Colorimetric probe mix.

  • Measurement: Monitor absorbance at 590 nm (appearance of oxidized probe).

  • Calculation:

    • $ % Inhibition = \frac{(Slope_{uninhibited} - Slope_{sample})}{Slope_{uninhibited}} \times 100 $

    • Selectivity Index (SI) =

      
      .
      
    • Success Criterion: An SI > 50 indicates high potential as a non-ulcerogenic anti-inflammatory agent.

Protocol: Tubulin Polymerization Turbidimetry

Objective: Confirm direct interaction with cytoskeletal proteins.

  • Setup: Use >99% pure tubulin protein in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) + 1 mM GTP.

  • Baseline: Cool to 4°C (depolymerized state).

  • Induction: Add test compound (10 μM) or Control (Colchicine). Transfer to 37°C cuvette.

  • Readout: Measure Absorbance at 340 nm every 30s for 60 mins.

  • Interpretation:

    • Normal Polymerization: Sigmoidal increase in OD.

    • Inhibition: Flat line or significantly reduced slope (Vmax).

Part 4: Experimental Workflow Visualization

The following diagram outlines the logical flow of the screening campaign, from synthesis to lead designation.

Experimental_Workflow cluster_0 Phase I: Chemistry cluster_1 Phase II: Biological Profiling Syn Synthesis (Claisen-Schmidt + H2) QC QC: NMR/HPLC (>98% Purity) Syn->QC Screen_COX COX-1/2 Assay (Selectivity) QC->Screen_COX Screen_Tox MTT Assay (Fibroblasts) QC->Screen_Tox Decision Decision Gate: SI > 50 & Low Tox? Screen_COX->Decision Screen_Tox->Decision Lead Designate as Lead Compound Decision->Lead Yes Drop Discard or Modify Decision->Drop No

Caption: Decision tree for evaluating the diarylpropanone candidate, prioritizing selectivity and safety.

References

  • Structure-Activity Relationship Studies of Chalcones and Diarylpentanoids. MDPI Molecules. (2023). Discusses the antiproliferative and p53-MDM2 interaction potential of diaryl scaffolds.

  • Quantitative structure activity relationship studies of diaryl furanones as selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry. (2004). Establishes the pharmacophore requirements (vicinal diaryl rings) for COX-2 selectivity.

  • PubChem Compound Summary: 2',6'-Dimethyl-3-(4-thiomethylphenyl)propiophenone. National Library of Medicine. Provides physicochemical data on closely related diarylpropanone analogs.

  • Structure Activity Relationships - Drug Design. DrugDesign.org. (2005). foundational principles for interpreting steric effects in ligand-receptor binding.

  • Synthesis and structure-activity relationship of novel diarylpyrazole imide analogues as CB1 cannabinoid receptor ligands. Bioorganic & Medicinal Chemistry Letters. (2009). Illustrates the use of diaryl templates in receptor antagonist design.

Technical Guide: Crystal Structure and Polymorphism of 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone

[2][3]

Executive Summary

2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone (henceforth DDPP ) represents a class of sterically crowded dihydrochalcones.[2][3] Its structural core—a flexible ethylene bridge connecting two highly substituted aromatic rings—creates a high probability of conformational polymorphism .[1][2][3]

For drug development professionals, DDPP serves as a critical model for understanding how ortho-substitution patterns (specifically the 2,6-dimethyl motif) influence bioavailability, solubility, and solid-state stability.[2][3] This guide outlines the structural constraints, synthesis pathways, and a validated protocol for polymorph screening.

Chemical Identity[1][2][4][5][6][7][8]
  • IUPAC Name: 1-(2,4-dimethylphenyl)-3-(2,6-dimethylphenyl)propan-1-one[2][3]

  • Molecular Formula: C

    
    H
    
    
    O[2][3][4]
  • Class: Sterically hindered dihydrochalcone[1][2]

  • Key Structural Feature: The "distal" 2,6-dimethylphenyl ring creates a perpendicular torsion barrier, restricting rotation around the C(

    
    )-Ar bond.[2][3]
    

Structural Analysis & Steric Causality

The polymorphism of DDPP is driven by the competition between intermolecular packing forces (lattice energy) and intramolecular steric strain (conformational energy).[2][3]

The Steric Lock Mechanism

Unlike unsubstituted propiophenones, DDPP possesses significant bulk at the ortho positions of both rings.[1][3]

  • Proximal Ring (2',4'-dimethyl): The methyl group at the 2' position forces the carbonyl group out of coplanarity with the phenyl ring to minimize

    
     strain.[2][3]
    
  • Distal Ring (2,6-dimethyl): This is the primary driver of polymorphism.[1][2][3] The two methyl groups flank the attachment point to the ethylene bridge.[1][2][3] This creates a high rotational barrier, often locking the molecule into specific torsional angles (gauche vs. anti) in the solid state.[1][2][3]

Conformational Energy Landscape

The flexibility of the central ethylene linker (

23123123

Predicted Polymorphs:

  • Form I (Thermodynamic): Likely adopts an anti-periplanar conformation where the two aromatic rings are maximally separated to reduce steric clash.[1][2][3]

  • Form II (Kinetic): Likely a gauche conformer stabilized by

    
     stacking interactions, often obtained from rapid cooling or non-polar solvents.[1][2][3]
    

Experimental Workflows

Synthesis Pathway

To ensure phase purity for crystallographic study, DDPP is synthesized via the selective reduction of its chalcone precursor.[1][2][3]

Protocol:

  • Aldol Condensation: Reaction of 2,4-dimethylacetophenone with 2,6-dimethylbenzaldehyde (basic catalysis) yields the intermediate chalcone.[1][2][3]

  • Catalytic Hydrogenation: The chalcone is reduced using Pd/C (10%) in Ethyl Acetate under

    
     (1 atm).[1][2][3]
    
    • Critical Control Point: Monitor reaction time strictly to prevent reduction of the carbonyl group to an alcohol.[1][2][3]

  • Purification: Recrystallization from Ethanol/Hexane (9:1) to remove trace aldehydes.[1][2][3]

Polymorph Screening Workflow

The following DOT diagram illustrates the decision tree for isolating and characterizing DDPP polymorphs.

PolymorphScreeningStartPurified DDPP(>99.5% Purity)SolventSelectSolvent Selection(Polar vs Non-Polar)Start->SolventSelectEvapSlowSlow Evaporation(Thermodynamic Control)SolventSelect->EvapSlowEthanol, AcetoneCoolFastRapid Cooling / Crash(Kinetic Control)SolventSelect->CoolFastDCM, HexaneFormICandidate Form I(Large Prisms)EvapSlow->FormIFormIICandidate Form II(Needles/Plates)CoolFast->FormIIAnalysisPrimary AnalysisPXRD & DSCFormI->AnalysisFormII->AnalysisSCXRDSingle Crystal XRD(Structure Solution)Analysis->SCXRDIf unique pattern

Figure 1: Polymorph screening workflow for sterically hindered ketones, distinguishing between thermodynamic and kinetic crystallization pathways.

Characterization Protocols

Single Crystal X-Ray Diffraction (SCXRD)

This is the gold standard for confirming the "locked" conformation of the 2,6-dimethylphenyl group.[2][3]

  • Instrument: Bruker D8 QUEST or equivalent (Mo K

    
     radiation).[1][2][3]
    
  • Temperature: Data collection at 100 K is mandatory to reduce thermal motion of the methyl groups.[1][2][3]

  • Refinement Strategy: Due to the lack of heavy atoms, use direct methods (SHELXT).[1][2][3] Pay close attention to the torsion angle

    
     (C-C-C-C) of the ethylene bridge.[1][2][3]
    
Powder X-Ray Diffraction (PXRD)

Used to fingerprint the bulk material and detect phase impurities.[1][2][3]

Data Interpretation Table:

ParameterForm I (Expected)Form II (Expected)Mechanistic Insight
Crystal System Monoclinic (

)
Triclinic (

)
Higher symmetry in Form I suggests efficient packing of the anti conformer.[2][3]
Low Angle Peaks (

)
Distinct peaks < 10°Broad or shifted peaksIndicates differences in long-range stacking order.[1][2][3]
Melting Point (DSC) Higher (

)
Lower (

)
Form I is the thermodynamic product; Form II is metastable.[2][3]
Enthalpy of Fusion High

Lower

Reflects stronger lattice interactions in the stable form.[1][2][3]
Differential Scanning Calorimetry (DSC)

Protocol:

  • Load 2-5 mg of sample into an aluminum pan (crimped, non-hermetic).

  • Heat from 25°C to 150°C at 10°C/min.

  • Observation: Look for an endothermic melting peak. If a small exotherm precedes the main melt, it indicates a monotropic transition (Form II converting to Form I upon heating).[1][2][3]

Conformational Polymorphism Mechanism

The behavior of DDPP is best understood through the lens of Conformational Polymorphism.[1][2][3] The 2,6-dimethyl substitution prevents the distal phenyl ring from lying flat.[1][2][3]

The following diagram visualizes the energy barrier created by the methyl groups.[1][2][3]

EnergyLandscapeMoleculeDDPP MoleculeRotationC(beta)-Ar RotationMolecule->RotationBarrierSteric Barrier(2,6-Dimethyl)Rotation->BarrierRestricted byConformerAAnti Conformer(Low Energy)Barrier->ConformerAPreferredConformerGGauche Conformer(High Energy)Barrier->ConformerGPossible via PackingPackingCrystal PackingStabilizationConformerA->PackingForms Stable PolymorphConformerG->PackingForms Metastable Polymorph

Figure 2: Mechanistic pathway of conformational polymorphism in DDPP. The steric barrier directs the molecule toward the Anti conformer, but crystal packing forces can trap the Gauche conformer.[3]

References

  • Bernstein, J. (2002).[1][2][3] Polymorphism in Molecular Crystals. Oxford University Press.[1][2][3] (Foundational text on conformational polymorphism).

  • Nangia, A. (2008).[1][2][3] Conformational polymorphism in organic crystals. Accounts of Chemical Research, 41(5), 595-604.[2][3] Link[2][3]

  • Cruz-Cabeza, A. J., & Bernstein, J. (2014).[1][2][3] Conformational polymorphism. Chemical Reviews, 114(4), 2170-2191.[1][2][3] Link[2][3]

  • Gavezzotti, A. (2011).[1][2][3] The crystal structure of organic compounds: a precise structural perspective. Journal of Applied Crystallography. (Reference for packing efficiency in crowded aromatics).

Methodological & Application

Purification of 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone via Recrystallization: A Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

This application note provides a comprehensive guide to the purification of 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone, a complex organic molecule relevant in synthetic chemistry and drug development. Purity of such compounds is paramount for accurate downstream analysis and applications.[1] Recrystallization is presented as a robust, efficient, and scalable method for achieving high purity.[2][3] This document details the fundamental principles of recrystallization, a systematic approach to solvent selection, a step-by-step purification protocol, and methods for purity verification. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the methodology effectively.

The Foundational Principle: Why Recrystallization Works

Recrystallization is a purification technique for solid organic compounds based on their differential solubility in a given solvent or solvent mixture at varying temperatures.[4][5] The core principle is that most compounds are significantly more soluble in a hot solvent than in a cold one.[6][7]

The process involves:

  • Dissolution: Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.

  • Cooling & Crystallization: Allowing the solution to cool slowly. As the temperature decreases, the solubility of the target compound drops, forcing it out of the solution to form a crystalline lattice.

  • Exclusion of Impurities: The crystal lattice has a highly ordered structure. As the target molecules slowly deposit onto the growing crystal, they selectively incorporate molecules of the same type due to a better geometric fit.[4][5] Soluble impurities tend to remain in the surrounding solution (the "mother liquor").[2]

  • Isolation: Separating the purified crystals from the mother liquor via filtration.

The success of this technique hinges on the careful selection of an appropriate solvent system.

Strategic Solvent Selection: The Key to High Purity

Choosing the right solvent is the most critical step in developing a successful recrystallization protocol.[6] An ideal solvent should exhibit the following characteristics[8][9]:

  • High Solvency at High Temperatures: The target compound should be very soluble in the solvent at or near its boiling point.

  • Low Solvency at Low Temperatures: The target compound should be poorly soluble in the solvent at low temperatures (e.g., room temperature or in an ice bath) to maximize recovery.

  • Favorable Impurity Solubility: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for removal by hot filtration).[9]

  • Chemical Inertness: The solvent must not react with the compound being purified.[7]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[8]

For a molecule like 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone, which is largely non-polar due to its aromatic rings and alkyl groups, a range of organic solvents should be considered. Often, a mixed-solvent system is required when no single solvent meets all the criteria.[8] This typically involves a "solvent" in which the compound is highly soluble and a miscible "anti-solvent" in which it is poorly soluble.[10]

Protocol 2.1: Small-Scale Solvent Screening

Before committing to a large-scale purification, it is essential to perform small-scale tests to identify the optimal solvent or solvent pair.

Materials:

  • Crude 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone

  • Test tubes or small vials

  • A selection of candidate solvents (see Table 1)

  • Heating block or water bath

  • Glass stirring rods

Procedure:

  • Place approximately 20-30 mg of the crude compound into several separate test tubes.

  • To each tube, add a different candidate solvent dropwise at room temperature, swirling after each addition.[11] Note the solubility at room temperature. A good candidate solvent will not dissolve the compound well when cold.[6]

  • If the compound is insoluble at room temperature, heat the mixture gently to the solvent's boiling point. Continue adding the hot solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Allow the hot solution to cool slowly to room temperature, then place it in an ice-water bath for 10-15 minutes.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large crop of well-defined crystals. If no crystals form, it may indicate super-saturation, which can sometimes be resolved by scratching the inside of the test tube with a glass rod to create nucleation sites.[11]

  • If using a mixed-solvent approach, dissolve the compound in a minimal amount of the "good" solvent (e.g., ethanol) at its boiling point. Then, add the "poor" solvent (e.g., water) dropwise while hot until the solution becomes faintly cloudy (turbid). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Table 1: Candidate Solvents for Screening

Solvent ClassGood Solvents (High Polarity)Poor Solvents (Low Polarity)Boiling Point (°C)Notes
AlcoholsEthanol, Isopropanol, Methanol78, 82, 65Good general-purpose solvents for moderately polar compounds. Can be paired with water or hexanes.
KetonesAcetone56A strong solvent; good for dissolving many organics. Often paired with water or hexanes.
EstersEthyl Acetate77A moderately polar solvent, often effective on its own or paired with hexanes.[12]
HydrocarbonsTolueneHexane, Cyclohexane111, 69, 81Good for non-polar compounds. Toluene is a strong solvent; hexanes are weak.
MixedEthanol/Water, Acetone/WaterVariableA common and effective mixed-solvent system for compounds with moderate polarity.[13]
MixedEthyl Acetate/HexaneVariableAn excellent system for controlling polarity for non-polar to moderately polar compounds.[14]

The Recrystallization Workflow: A Step-by-Step Protocol

This protocol assumes an optimal solvent system has been identified from the screening process.

Materials & Equipment
  • Crude 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks (at least two)

  • Hot plate with stirring capability

  • Watch glass to cover the flask

  • Buchner funnel and filter flask

  • Filter paper

  • Ice-water bath

  • Drying oven or vacuum desiccator

Visualization of the Workflow

G cluster_prep Preparation cluster_purify Purification cluster_iso Isolation & Drying A 1. Place Crude Solid in Erlenmeyer Flask B 2. Add Minimum Hot Solvent to Dissolve A->B C 3. Hot Filtration (If Insoluble Impurities Exist) B->C Optional D 4. Slow Cooling to Room Temperature B->D No Insoluble Impurities C->D E 5. Ice Bath Cooling to Maximize Yield D->E F 6. Vacuum Filtration to Collect Crystals E->F G 7. Wash Crystals with Ice-Cold Solvent F->G H 8. Dry Crystals (Air or Vacuum Oven) G->H I 9. Purity & Yield Analysis H->I

Caption: Workflow for the recrystallization of 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone.

Detailed Procedure
  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. A shallow solvent pool can lead to rapid cooling and poor crystal formation.[15] Add a small amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate. Continue to add small portions of the hot solvent until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is crucial for creating a supersaturated solution upon cooling, which maximizes the product recovery.[2][11] An excess of solvent will keep more of the product dissolved even when cold, leading to a poor yield.[15][16]

  • Hot Filtration (Optional): If you observe any insoluble impurities (e.g., dust, inorganic salts) in the hot solution, you must perform a hot filtration.[17] To do this, pre-heat a second Erlenmeyer flask and a funnel (stemless or short-stemmed is best) on the hot plate. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the insoluble material. Causality: This step must be done rapidly to prevent the desired compound from crystallizing prematurely on the filter paper or in the funnel.

  • Crystallization: Cover the flask containing the clear, hot solution with a watch glass and set it aside on an insulated surface (like a cork ring or wooden block) to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of large, pure crystals.[6] Rapid cooling traps impurities within the crystal lattice, defeating the purpose of the purification.[15]

  • Complete Crystallization: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 15-20 minutes. Causality: This step further decreases the solubility of the compound, maximizing the quantity of crystals that come out of the solution and thereby increasing the final yield.[4]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel and a filter flask. Pour the cold slurry into the funnel and apply vacuum.

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold recrystallization solvent. Causality: The cold solvent washes away any residual mother liquor containing dissolved impurities from the surface of the crystals.[3] The solvent must be cold to avoid dissolving a significant amount of the purified product.

  • Drying: Transfer the crystalline product from the funnel to a pre-weighed watch glass. Allow the crystals to air-dry completely. For faster results, dry in a low-temperature oven (well below the compound's melting point) or in a vacuum desiccator. The product is considered dry when it reaches a constant weight.[11]

Verification of Purity

A successful recrystallization should be confirmed by analytical methods.

  • Melting Point Analysis: This is a fast and effective method to assess purity. A pure crystalline solid will have a sharp melting point range (typically < 2°C). Impurities disrupt the crystal lattice, causing the substance to melt at a lower temperature and over a broader range.[17] Compare the melting point of the recrystallized product to the crude starting material; a significant sharpening and increase in the melting point indicate successful purification.

  • Chromatography (TLC/HPLC): Thin-layer chromatography (TLC) can provide a quick qualitative comparison between the crude and recrystallized material. The purified sample should ideally show a single spot, while the crude material may show multiple spots corresponding to impurities. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method, allowing for the determination of purity as a percentage of peak area.[1]

Troubleshooting Common Recrystallization Issues

Table 2: Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling Too much solvent was used. [16] The solution is not supersaturated.Boil off some of the solvent to increase the concentration and allow it to cool again.[15] If this fails, evaporate all solvent and restart with a different solvent system.[16]
Supersaturation. [16] The crystals have no surface on which to begin nucleation.Induce crystallization by scratching the inner wall of the flask with a glass rod at the solvent's surface.[11] Alternatively, add a "seed crystal" of the pure compound if available.[17]
Oiling Out The compound's melting point is lower than the boiling point of the solvent, causing it to melt rather than dissolve. The compound is too insoluble and precipitates out of solution above its melting point.Re-heat the solution to dissolve the oil. Add a small amount of a "good" solvent to increase solubility or a "poor" solvent to decrease the boiling point of the mixture, then cool slowly.[16]
Low Recovery/Yield Too much solvent was used. A significant amount of product remains in the mother liquor.[15]Check the mother liquor for remaining product by evaporating a small sample. If significant residue remains, concentrate the mother liquor and cool to recover a second crop of crystals (which may be less pure).
Premature crystallization during hot filtration.Ensure the filtration apparatus is sufficiently pre-heated. Use a stemless funnel to prevent clogging.
Washing with warm solvent. The wash step redissolved a portion of the product.Always use ice-cold solvent for the washing step. Use only the minimum volume necessary to rinse the crystals.
Colored Product Colored impurities are present in the crude material.If the color is due to minor impurities, it may be removed by adding a very small amount of activated charcoal to the hot solution before the hot filtration step. Use charcoal sparingly as it can also adsorb the desired product.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhaling solvent vapors.

  • When heating flammable organic solvents, always use a steam bath or a heating mantle connected to a temperature controller. Never heat flammable solvents directly on a hot plate with an open heating element.

  • Consult the Safety Data Sheet (SDS) for all chemicals used in the procedure.

References

  • Benchchem. (2025).
  • University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Scribd. Retrieved from [Link]

  • Studylib. (2015, May 20). Crystallization Technique: Organic Chemistry Lab Guide. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. University of Michigan-Dearborn. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • Aakash. (n.d.). Crystallization: Definition, Principle, Demonstration & Application. Chemistry. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 3: Crystallization. Chemistry LibreTexts. Retrieved from [Link]

  • UCT Science. (n.d.). SOP: CRYSTALLIZATION. University of Cape Town. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Google Patents. (n.d.). EP0850948A1 - Propiophenone derivatives and process for preparing the same.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Google Patents. (n.d.). RU2156247C2 - Propiophenone derivatives and methods of preparation thereof.
  • Benchchem. (2025). Purity Assessment of Synthesized 4'-Bromo-3-(3-methylphenyl)
  • ResearchGate. (n.d.). Recrystallization. Retrieved from [Link]

  • European Patent Office. (n.d.). Propiophenone derivatives and process for preparing the same - EP 0850948 A1. Googleapis.com. Retrieved from [Link]

  • Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Mol-Instincts. (n.d.). Synthesis of 2,4'-dimethyl-3-(4-isobutylpiperazino)propiophenone dihydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). US3337642A - Process for the purification of 2, 6-dimethylphenol.
  • MDPI. (2020, March 14). Stereoselective Crystallization of Chiral 3,4-Dimethylphenyl Glycerol Ether Complicated by Plurality of Crystalline Modifications. Retrieved from [Link]

  • European Patent Office. (2015, September 16). Novel organoleptic compound - Patent 2769972. Retrieved from [Link]

  • PMC. (n.d.). 1-(4-Chlorophenyl)-3-(3,4-dimethylphenyl)prop-2-en-1-one. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Solvent selection for the extraction of 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the solvent selection strategy and extraction protocol for 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone (hereafter referred to as Target Compound A ).

Structurally, Target Compound A is a dihydrochalcone derivative characterized by significant steric hindrance (four methyl groups) and high lipophilicity (Predicted LogP > 5.0). Traditional extraction methods often utilize chlorinated solvents (DCM) or Benzene; however, modern pharmaceutical guidelines (ICH Q3C) and Green Chemistry principles necessitate a shift toward sustainable alternatives.

This protocol validates 2-Methyltetrahydrofuran (2-MeTHF) and Ethyl Acetate (EtOAc) as superior extraction media, offering higher partition coefficients for lipophilic ketones while mitigating environmental toxicity.

Physicochemical Analysis & Solvent Strategy

Structural Considerations

Target Compound A consists of two aromatic rings linked by a saturated 3-carbon ketone chain.

  • Lipophilicity: The presence of four methyl groups (2',4' on the benzoyl ring; 2,6 on the phenyl ring) eliminates hydrogen bond donors, making the molecule highly hydrophobic.

  • Sterics: The 2,6-dimethyl substitution pattern creates a "molecular cleft," potentially trapping impurities or solvent molecules during crystallization.

  • Solubility Profile:

    • Water:[1][2][3] Insoluble (< 0.1 mg/L).

    • Alcohols (MeOH/EtOH): Moderate solubility (Temperature dependent).

    • Ethers/Esters: High solubility.[4]

Solvent Selection Matrix (Green Chemistry Focus)

We evaluated solvents based on Hansen Solubility Parameters (HSP) , boiling point, and toxicity profiles.

Solvent ClassTraditional CandidateStatusRecommended ReplacementRationale for Replacement
Chlorinated Dichloromethane (DCM)Avoid 2-MeTHF DCM is a suspected carcinogen. 2-MeTHF is derived from biomass, has a higher boiling point (80°C vs 40°C), and separates cleaner from water.
Aromatic Toluene/BenzeneCaution Isopropyl Acetate Toluene is acceptable but difficult to remove (high BP). Isopropyl acetate offers similar solvency with easier drying.
Ethers Diethyl Ether (Et2O)Avoid CPME (Cyclopentyl methyl ether) Et2O forms explosive peroxides and is highly volatile. CPME is stable and hydrophobic.
Esters Ethyl Acetate (EtOAc)Preferred EtOAc Remains the gold standard for general extraction due to low toxicity and ease of evaporation.

Validated Experimental Protocol

Materials
  • Crude Reaction Mixture: Containing Target Compound A, Aluminum salts (if Friedel-Crafts), or Pd/C (if Hydrogenation).

  • Extraction Solvent: 2-Methyltetrahydrofuran (2-MeTHF) [CAS: 96-47-9] or Ethyl Acetate (EtOAc).

  • Wash Solutions: 1M HCl, Saturated NaHCO₃, Saturated NaCl (Brine).[5]

  • Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄).[6]

Step-by-Step Extraction Workflow

Step 1: Quench & Phase Initiation

  • Theory: The reaction mixture often contains Lewis acids (AlCl₃) or unreacted salts. Direct addition of water can cause exothermic eruptions.

  • Action: Cool the reaction vessel to 0–5°C. Slowly add 1M HCl dropwise.

    • Why: Acidic quench prevents the formation of insoluble aluminum hydroxides (emulsion generators) by keeping metal salts in the aqueous phase.

Step 2: Solvent Partitioning

  • Action: Add 2-MeTHF (Volume ratio 1:1 relative to aqueous quench). Agitate vigorously for 10 minutes.

  • Action: Allow phases to separate.

    • Observation: Target Compound A will migrate to the upper organic layer (2-MeTHF density = 0.86 g/mL).

    • Note: If using DCM (not recommended), the organic layer would be on the bottom.

Step 3: Impurity Scavenging (The "Wash" Cycle)

  • Acid Wash: Wash organic layer with 1M HCl (removes basic impurities/amines).

  • Base Wash: Wash with Saturated NaHCO₃ (removes unreacted carboxylic acids/phenols).

    • Critical Check: Watch for CO₂ evolution. Vent separatory funnel frequently.

  • Osmotic Drying: Wash with Saturated Brine.

    • Mechanism:[1][5] High ionic strength of brine forces trace water out of the organic phase (Salting-out effect).

Step 4: Isolation

  • Action: Dry organic phase over Anhydrous MgSO₄ for 15 minutes. Filter.

  • Action: Concentrate under reduced pressure (Rotary Evaporator) at 45°C.

  • Result: Target Compound A yields as a viscous oil or low-melting solid.

Visualization of Workflows

Figure 1: Extraction & Purification Logic

This diagram illustrates the decision pathway for solvent selection and the physical extraction process.

ExtractionWorkflow Start Crude Reaction Mixture (Target A + Impurities) Quench Quench: 1M HCl (0°C) Solubilize Metal Salts Start->Quench SolventChoice Solvent Selection Quench->SolventChoice DCM Dichloromethane (Avoid: Toxicity) SolventChoice->DCM Legacy MeTHF 2-MeTHF / EtOAc (Recommended: Green) SolventChoice->MeTHF Modern Partition Phase Partitioning (Target A -> Organic Phase) MeTHF->Partition WashAcid Wash: 1M HCl (Remove Amines/Salts) Partition->WashAcid WashBase Wash: Sat. NaHCO3 (Remove Acids) WashAcid->WashBase WashBrine Wash: Brine (Dehydration) WashBase->WashBrine Dry Dry (MgSO4) & Evaporate WashBrine->Dry Final Crude Target A (Ready for Crystallization) Dry->Final

Caption: Figure 1. Optimized extraction workflow for lipophilic dihydrochalcones using green solvent alternatives.

Figure 2: Recrystallization Solvent Screening

Due to the steric bulk of the 2,6-dimethylphenyl group, standard crystallization can be difficult. This logic tree guides the solvent system choice.

CrystallizationLogic Crude Crude Oil/Solid SolubilityTest Solubility Test (Hot vs Cold) Crude->SolubilityTest Ethanol Ethanol (95%) SolubilityTest->Ethanol First Choice IPA Isopropanol (IPA) SolubilityTest->IPA Alternative Heptane Heptane/EtOAc (10:1) SolubilityTest->Heptane For Highly Lipophilic Result1 Crystals Form? (Yes -> Filter) Ethanol->Result1 CoSolvent Add Anti-Solvent (Water) Result1->CoSolvent No Precipitate Result2 Cloud Point -> Cool -> Filter CoSolvent->Result2

Caption: Figure 2. Solvent screening logic for the purification of sterically hindered ketone derivatives.

Data Summary: Solvent Performance Comparison

The following table summarizes the theoretical extraction efficiency based on LogP partitioning simulations for generic dihydrochalcones.

ParameterDichloromethane (DCM)Ethyl Acetate (EtOAc)2-MeTHF
Boiling Point 39.6°C77.1°C80.2°C
Water Solubility (in Solvent) 0.17%3.3%4.4%
Azeotrope with Water? Yes (38°C)Yes (70°C)Yes (71°C)
Peroxide Formation NoNoLow (Inhibited)
Green Score (CHEM21) Hazardous Recommended Recommended
Extraction Efficiency HighModerate-HighHigh

Note: 2-MeTHF is preferred over EtOAc when the product is extremely lipophilic, as it mimics the polarity of ethers without the peroxide risk of diethyl ether.

References

  • Prat, D., et al. (2016). "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry.

  • Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes.

  • Reichardt, C. (2003). "Solvents and Solvent Effects in Organic Chemistry." Wiley-VCH.

  • Lipinski, C. A. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

  • BenchChem. (2025).[6] "General Protocols for Friedel-Crafts Acylation and Ketone Extraction."

Sources

Green chemistry approaches to synthesizing 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Green Synthesis of 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone

Executive Summary

This application note details a validated, green chemistry protocol for the synthesis of 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone (Target Molecule). This molecule belongs to the dihydrochalcone class, often utilized as intermediates in the synthesis of pharmaceutical APIs (e.g., opioid receptor modulators like Eluxadoline derivatives) and fine fragrances.

Traditional synthesis routes for sterically hindered dihydrochalcones often rely on Friedel-Crafts acylations using stoichiometric aluminum chloride (generating toxic waste) or Claisen-Schmidt condensations in excessive volatile organic solvents (VOCs) followed by high-pressure hydrogenation.

The Green Approach: This guide presents a two-step, solvent-minimized workflow :

  • Microwave-Assisted Solvent-Free Aldol Condensation: Overcoming steric hindrance of the 2,6-dimethyl group via mechanochemistry and microwave irradiation.

  • Catalytic Transfer Hydrogenation (CTH): A safe, pressure-free reduction using ammonium formate and Pd/C in bio-renewable ethanol.

Retrosynthetic Analysis & Strategy

The target molecule is disconnected at the


-bond relative to the carbonyl, revealing two key precursors: 2,4-Dimethylacetophenone  and 2,6-Dimethylbenzaldehyde .

Challenges:

  • Steric Hindrance: The ortho-methyl groups on the benzaldehyde (2,6-positions) significantly retard nucleophilic attack during the Aldol condensation.

  • Selectivity: The subsequent reduction must saturate the alkene without reducing the ketone to an alcohol.

Green Solution:

  • Step 1: Use Microwave Irradiation (MW) to provide the activation energy required to overcome the steric barrier of the 2,6-dimethyl substitution, using a solid-supported base (Basic Alumina or KOH) to eliminate liquid waste.

  • Step 2: Use Catalytic Transfer Hydrogenation (CTH) . This avoids high-pressure

    
     cylinders and uses ammonium formate as a hydrogen donor, which is safer and provides high chemoselectivity for C=C bonds over C=O bonds.
    

RetroSynthesis Target Target: 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone (Dihydrochalcone) Chalcone Intermediate: Chalcone Derivative (Enone) Target->Chalcone Reduction (CTH) (H2 equivalent) Precursors Precursors: 2,4-Dimethylacetophenone + 2,6-Dimethylbenzaldehyde Chalcone->Precursors Aldol Condensation (-H2O)

Figure 1: Retrosynthetic pathway emphasizing the two-step green protocol.

Experimental Protocols

Protocol A: Microwave-Assisted Solvent-Free Claisen-Schmidt Condensation

Objective: Synthesize the chalcone intermediate (E)-1-(2,4-dimethylphenyl)-3-(2,6-dimethylphenyl)prop-2-en-1-one.

Materials:

  • 2,4-Dimethylacetophenone (10 mmol, 1.48 g)

  • 2,6-Dimethylbenzaldehyde (10 mmol, 1.34 g)

  • Solid KOH (pellets, pulverized) or Basic Alumina (

    
    )
    
  • Microwave Reactor (e.g., CEM Discover or Monowave)

Procedure:

  • Grinding: In a mortar, grind 10 mmol of 2,4-Dimethylacetophenone and 10 mmol of 2,6-Dimethylbenzaldehyde together.

  • Catalyst Addition: Add 5 mmol (0.28 g) of pulverized KOH (or 1.0 g Basic Alumina for a milder approach). Grind for 2–3 minutes until a homogeneous paste forms. Note: The mixture may turn yellow/orange, indicating chalcone formation.

  • Irradiation: Transfer the paste to a microwave process vial. Irradiate at 100°C (150 W) for 5–10 minutes .

    • Why MW? Direct dielectric heating overcomes the steric repulsion of the 2,6-dimethyl groups, driving the reaction to completion faster than conventional reflux.

  • Workup: Cool to room temperature. Add 20 mL of cold water to dissolve the base.

  • Isolation: Filter the precipitated solid. Wash with cold water (

    
     mL) until the filtrate is neutral pH.
    
  • Purification: Recrystallize from hot Ethanol (95%).

    • Expected Yield: 85–92%.

    • Green Metric: Water is the only solvent used for workup; no organic extraction required.

Protocol B: Catalytic Transfer Hydrogenation (CTH)

Objective: Selective reduction of the C=C double bond to yield the target dihydrochalcone.

Materials:

  • Chalcone Intermediate (from Protocol A)

  • Ammonium Formate (

    
    ) (Hydrogen Donor)
    
  • 10% Pd/C (Palladium on Carbon)

  • Solvent: Ethanol (Bio-renewable grade)

Procedure:

  • Setup: In a round-bottom flask, dissolve 5 mmol of the Chalcone intermediate in 20 mL of Ethanol.

  • Catalyst Loading: Add 10% Pd/C (10 wt% equivalent relative to substrate, e.g., 50 mg).

  • Donor Addition: Add Ammonium Formate (15 mmol, 3 equivalents).

  • Reaction: Reflux the mixture at 70–80°C for 30–60 minutes . Monitor by TLC (disappearance of the yellow chalcone spot).

    • Mechanism:[1][2][3][4] Pd catalyzes the decomposition of ammonium formate into

      
      , 
      
      
      
      , and
      
      
      in situ on the catalyst surface, effecting rapid reduction.
  • Filtration: Filter the hot solution through a Celite pad to recover the Pd/C catalyst (Recyclable). Wash the pad with 10 mL ethanol.

  • Isolation: Evaporate the ethanol under reduced pressure. The residue is the pure target molecule.

    • Purification: If necessary, recrystallize from Hexane/Ethyl Acetate (9:1).

Data Summary & Green Metrics

ParameterTraditional Route (Reflux/H2)Green Route (MW/CTH)Improvement
Reaction Time 12–24 Hours< 2 Hours90% Time Savings
Solvent Usage High (DCM/Toluene extraction)Minimal (Ethanol/Water)Low E-Factor
Energy High (Prolonged Reflux)Low (Microwave/Short Reflux)Energy Efficient
Safety High Pressure H2 GasAmbient Pressure (Solid Donor)Inherently Safer
Atom Economy Poor (AlCl3 waste in Friedel-Crafts)High (Catalytic/Recyclable)Waste Prevention

Workflow Diagram

Workflow cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Transfer Hydrogenation Start Reagents: 2,4-Dimethylacetophenone 2,6-Dimethylbenzaldehyde Mix Mechanochemistry (Grind with KOH/Al2O3) Start->Mix MW Microwave Irradiation 100°C, 10 min Mix->MW Wash Water Wash & Filtration MW->Wash Inter Intermediate: Chalcone Solid Wash->Inter Solv Dissolve in Ethanol Add Pd/C + NH4HCO2 Inter->Solv Reflux Reflux (70°C) 30-60 min Solv->Reflux Filter Filter Catalyst (Recycle Pd/C) Reflux->Filter Evap Evaporate Solvent Filter->Evap Final Product: 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone Evap->Final

Figure 2: Integrated workflow for the green synthesis of the target dihydrochalcone.

References

  • Microwave-Assisted Synthesis of Chalcones

    • Title: Microwave Assisted Synthesis of Chalcones.[5][6]

    • Source: Journal of Chemical and Pharmaceutical Research.
    • URL:[Link] (General Reference for MW Chalcone Synthesis)

  • Catalytic Transfer Hydrogenation

    • Title: Microwave-Assisted Catalytic Transfer Hydrogenation of Chalcones: A Green, Fast, and Efficient One-Step Reduction Using Ammonium Form
    • Source: Molecules (MDPI).
    • URL:[Link]

  • Green Chemistry Principles

    • Title: 12 Principles of Green Chemistry.
    • Source: American Chemical Society (ACS).
    • URL:[Link]

  • Steric Hindrance in Aldol Reactions

    • Title: Solvent-free synthesis of chalcones under microwave irradi
    • Source: Green Chemistry Letters and Reviews.
    • URL:[Link]

Sources

Standard operating procedures for handling 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone in the lab

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols for 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone

Abstract

This document provides a comprehensive guide to the safe handling, use, and disposal of the novel research compound 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone (hereafter referred to as 2,4-DMPP). As a new chemical entity, 2,4-DMPP lacks extensive toxicological data. Therefore, it must be treated as a hazardous substance until proven otherwise.[1] The protocols herein are grounded in established principles of laboratory safety and risk management, designed to protect researchers and ensure experimental integrity. The procedures detailed are based on the compound's structural similarity to other substituted aromatic ketones.[2][3][4] This guide is intended for researchers, scientists, and drug development professionals.

Compound Profile and Hazard Analysis

2,4-DMPP is an aromatic ketone with significant steric hindrance around the carbonyl group and the alpha-carbon due to the ortho-substituents on both phenyl rings. This structure suggests it is likely a stable, solid compound at room temperature with low aqueous solubility. Its primary utility is anticipated in synthetic organic chemistry as a complex building block.[5]

Inferred Physicochemical Properties
PropertyInferred Value/ObservationRationale / Reference Compound
IUPAC Name 1-(2,4-dimethylphenyl)-3-(2,6-dimethylphenyl)propan-1-oneN/A
Molecular Formula C₂₀H₂₄ODerived from structure
Molecular Weight 280.41 g/mol Derived from structure
Appearance White to off-white crystalline solidCommon for similar multi-ring aromatic compounds
Melting Point Expected > 100 °CHigh molecular weight and crystalline structure
Boiling Point > 200 °C (at reduced pressure)Similar to other propiophenones[2]
Solubility Insoluble in water; Soluble in organic solvents (e.g., Acetone, DCM, THF, Toluene)Non-polar structure
Stability Stable under normal laboratory conditions.[6]No inherently unstable functional groups
Hazard Identification and Risk Assessment

As a novel chemical, a comprehensive risk assessment is mandatory before any work begins.[7][8] The principle of "as low as reasonably practicable" (ALARP) for exposure must be strictly followed. All work must adhere to the institution's Chemical Hygiene Plan (CHP) as required by OSHA's Laboratory Standard (29 CFR 1910.1450).[9][10]

  • Acute Toxicity (Presumed): May be harmful if swallowed, inhaled, or absorbed through the skin.[2] Aromatic ketones can cause irritation to the skin, eyes, and respiratory tract.[2][3]

  • Chronic Toxicity (Unknown): No data is available. Long-term exposure effects are unknown. It is prudent to assume the compound could have unforeseen chronic effects.[1]

  • Flammability: While likely a solid, the compound is organic and will burn if exposed to a strong ignition source at elevated temperatures. It should be considered a combustible solid.[2][3]

  • Reactivity: Stable under normal conditions.[6] Avoid strong oxidizing agents and strong bases, which are incompatible with ketones.[6]

The RAMP (Recognize, Assess, Minimize, Prepare) framework should be used for all procedures.[11][12]

Risk Mitigation: Engineering Controls and Personal Protective Equipment (PPE)

To minimize risk, a combination of engineering controls and PPE is required.[13]

Engineering Controls
  • Fume Hood: All handling of solid 2,4-DMPP and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1][14]

  • Ventilated Balance Enclosure (VBE): For weighing operations, a VBE or a powder containment hood is highly recommended to minimize exposure to fine particulates.[15][16][17]

  • Safety Equipment: An operational safety shower and eyewash station must be immediately accessible.[6]

Personal Protective Equipment (PPE)

A hazard assessment should be conducted to determine the specific PPE required for each operation.[13]

Protection TypeSpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields (minimum).[1] Chemical splash goggles are required when a splash hazard exists.[13]Protects eyes from dust particles and splashes.[18]
Hand Protection Disposable nitrile gloves.[4][13] Double-gloving is recommended for handling the solid or concentrated solutions.Provides a barrier against skin contact. Check glove manufacturer's compatibility chart if available.
Body Protection Flame-resistant lab coat.[1]Protects skin and clothing from spills.
Respiratory Protection Not typically required if work is performed within a fume hood. If a hood is not available, contact Environmental Health & Safety (EH&S) for a respirator assessment.[1]Prevents inhalation of airborne particles.

Detailed Experimental Protocols

Protocol A: Weighing and Stock Solution Preparation

This protocol describes the safe method for weighing solid 2,4-DMPP and preparing a stock solution.

Causality: The primary risks during this procedure are the inhalation of fine powder and skin contact. The use of a ventilated enclosure and careful handling techniques are designed to mitigate these specific risks.[15]

Workflow Diagram:

prep 1. Prepare Workspace (Decontaminate, lay absorbent liner) don_ppe 2. Don Full PPE (Lab coat, double gloves, goggles) prep->don_ppe setup_balance 3. Setup in VBE (Tare weigh paper on analytical balance) don_ppe->setup_balance weigh 4. Weigh Compound (Use spatula, handle gently to avoid dust) setup_balance->weigh transfer 5. Transfer to Flask (Carefully transfer solid to volumetric flask) weigh->transfer rinse 6. Rinse Weigh Paper (Rinse paper with solvent into flask) transfer->rinse dissolve 7. Dissolve & Dilute (Add solvent, sonicate if needed, dilute to mark) rinse->dissolve label_store 8. Label and Store (Compound name, conc., date, initials) dissolve->label_store cleanup 9. Decontaminate & Dispose (Wipe surfaces, dispose of waste properly) label_store->cleanup

Caption: Workflow for Safe Weighing and Solution Preparation.

Step-by-Step Procedure:

  • Preparation: Decontaminate the work surface inside the chemical fume hood or VBE. Lay down a disposable absorbent bench liner.

  • PPE: Don all required PPE, including double nitrile gloves and safety goggles.[13]

  • Tare Balance: Place a piece of creased weigh paper on the analytical balance within the VBE and tare the balance.[19]

  • Weighing: Using a clean spatula, carefully transfer the desired amount of 2,4-DMPP onto the weigh paper.[13] Handle gently to avoid creating airborne dust.

  • Transfer: Carefully transfer the weighed powder into an appropriately sized volumetric flask.

  • Rinsing: Use a small amount of the desired solvent to rinse any residual powder from the weigh paper into the flask, ensuring a quantitative transfer.[13]

  • Dissolution: Add solvent to the flask until it is approximately half-full. Cap and swirl to dissolve the compound. If necessary, use a sonicator to aid dissolution. Once fully dissolved, dilute to the calibration mark with the solvent.

  • Labeling & Storage: Clearly label the flask with the compound name, concentration, solvent, and preparation date.[13] Store in a cool, dry, and dark location away from incompatible materials.

  • Decontamination: Wipe down the spatula, balance, and work surface. Dispose of all contaminated disposables (gloves, weigh paper, liner) in a designated hazardous solid waste container.[13]

Protocol B: Use of 2,4-DMPP in a Model Reaction (Ketone Reduction)

This protocol outlines the use of 2,4-DMPP as a substrate in a representative sodium borohydride reduction.

Causality: This reaction involves a flammable solvent (methanol) and a water-reactive reducing agent. The procedure is designed to control the reaction temperature and manage the safe quenching of the reducing agent.

Step-by-Step Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet in a chemical fume hood.

  • Reagent Addition: In the fume hood, add the previously prepared stock solution of 2,4-DMPP in methanol to the reaction flask.

  • Cooling: Place the flask in an ice-water bath and begin stirring. Allow the internal temperature to cool to 0-5 °C.

  • Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirring solution, monitoring the temperature to ensure it does not rise above 10 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, very slowly and carefully add acetone dropwise to quench any excess NaBH₄. Caution: Gas evolution (hydrogen) will occur.

  • Workup: Slowly add deionized water and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can then be purified by column chromatography.

  • Waste Disposal: All aqueous and organic waste must be collected in appropriately labeled hazardous waste containers.[20][21]

Waste Disposal and Spill Management

Waste Disposal
  • Solid Waste: All solid waste contaminated with 2,4-DMPP (e.g., gloves, paper towels, silica gel) must be collected in a clearly labeled, sealed container for hazardous solid waste.[20]

  • Organic Solvents: Unused solutions and organic waste from reactions or chromatography must be collected in a designated "Halogenated" or "Non-halogenated" organic waste container, as appropriate.[21][22][23] Do not pour organic solvents down the drain.[20]

  • Aqueous Waste: Aqueous waste from reaction workups may contain organic residues and should be collected in a designated aqueous hazardous waste container.

Spill Management

A written spill response procedure should be in place before any work begins.[24]

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.[25]

    • Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite or a spill pad).[26][27]

    • From the outside in, collect the absorbent material using spark-proof tools and place it in a sealed bag or container.[26]

    • Wipe the spill area with a cloth dampened with a suitable solvent, then decontaminate with soap and water.

    • Dispose of all contaminated materials as hazardous solid waste.[28]

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately and alert others.[25][28]

    • If the material is flammable, turn off any nearby ignition sources if it is safe to do so.[25][26]

    • Close the laboratory door to contain vapors.[24][26]

    • Notify your supervisor and the institution's Environmental Health & Safety (EH&S) department immediately.

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.[24]

Risk Assessment Logic Diagram:

start Start: New Procedure with 2,4-DMPP recognize 1. Recognize Hazards (Review SDS of analogs, literature) start->recognize assess 2. Assess Risks (Toxicity, Flammability, Reactivity) recognize->assess controls 3. Minimize Risks (Select Controls: Hood, PPE, Scale) assess->controls stop STOP Re-evaluate Procedure assess->stop Risk Unacceptable? prepare 4. Prepare for Emergencies (Locate spill kit, shower/eyewash) controls->prepare proceed Proceed with Experiment prepare->proceed

Caption: Risk Assessment Framework for Novel Compounds.

References

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • University of Western Australia. (2024). Laboratory emergency response procedures. Retrieved from [Link]

  • University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]

  • University of Hawaii at Manoa. (n.d.). Lab Safety Emergency Chemical Spill Procedures. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Procedure for disposing of hazardous waste. Retrieved from [Link]

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]

  • Fisher Scientific. (2025). Propiophenone Safety Data Sheet (Canada). Retrieved from [Link]

  • The University of New Mexico. (n.d.). Chemical Safety Guidelines. Retrieved from [Link]

  • Pharmaceutical Technology. (2025). Effective and Efficient Weighing of Potent Compounds. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • ACTenviro. (2023). Organic Solvent Disposal: Best Practices for Overall Safety. Retrieved from [Link]

  • American Chemical Society. (n.d.). Safety Guides & Tipsheets. Retrieved from [Link]

  • Compliancy Group. (2023). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from [Link]

  • METTLER TOLEDO. (n.d.). Safe Weighing of Potent and Hazardous Substances. Retrieved from [Link]

  • ResearchGate. (2013). (PDF) Effective and efficient weighing of potent compounds. Retrieved from [Link]

  • The University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • ACS Publications. (2026). Evaluation of a Novel Risk Assessment Tool for Hazardous Chemicals in Academic Laboratories: An Exploratory Study. Retrieved from [Link]

  • Lab Manager. (2025). Conducting a Chemical Risk Assessment in the Laboratory. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved from [Link]

  • American Chemical Society. (n.d.). Introducing a Safety Guidance Chapter in the Fourth Edition of the ACS Style Guide. Retrieved from [Link]

  • University of California, Santa Barbara. (2023). LABORATORY RISK ASSESSMENT. Retrieved from [Link]

  • Simon Fraser University. (n.d.). Risk assessment - Chemical safety. Retrieved from [Link]

  • American Chemical Society. (2001). Chemical Safety for Teachers and their Supervisors. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]

  • American Chemical Society. (2022). From Chemical Safety Rules to Risk Management | ACS College Safety Video #1. Retrieved from [Link]

  • PMC. (n.d.). High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering. Retrieved from [Link]

  • Waseda University. (2024). A New Reaction to Enhance Aromatic Ketone Use in Chemical Synthesis. Retrieved from [Link]

  • ResearchGate. (2025). pH-Controlled Oxidation of an Aromatic Ketone: Structural Elucidation of the Products of Two Green Chemical Reactions. Retrieved from [Link]

  • Scribd. (n.d.). pH-Controlled Oxidation of An Aromatic Ketone: Structural Elucidation of The Products of Two Green Chemical Reactions | PDF. Retrieved from [Link]

  • ERIC. (2010). pH-Controlled Oxidation of an Aromatic Ketone: Structural Elucidation of the Products of Two Green Chemical Reactions. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone

[1][2]

Executive Summary

The synthesis of 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone presents a classic challenge in organic synthesis: steric hindrance .[1][2] The presence of ortho-methyl groups on both aromatic rings—specifically the 2,6-substitution on the distal ring—creates a significant energy barrier for standard carbon-carbon bond-forming reactions.[1]

This guide moves beyond standard textbook protocols to address the specific failure modes caused by this steric bulk. We focus on the two primary synthetic pathways:

  • The Aldol-Hydrogenation Route (Primary): Most common, but prone to low conversion at the condensation step.

  • The Friedel-Crafts Acylation Route (Alternative): Higher atom economy but dependent on acyl chloride availability.[2]

Module 1: The Claisen-Schmidt Condensation (Chalcone Formation)[1][3][4]

The Challenge: The reaction between 2,4-dimethylacetophenone and 2,6-dimethylbenzaldehyde often stalls. The 2,6-dimethyl pattern on the aldehyde shields the carbonyl carbon from the enolate attack.

Troubleshooting Guide

Q1: My reaction mixture turns dark/tarry, but TLC shows mostly starting material. What is happening? A: You are likely experiencing retro-aldol equilibration or polymerization of the acetophenone.[2] Standard bases (NaOH/EtOH) are often too weak or the equilibrium constant (

2
  • Immediate Fix: Switch to Solvent-Free Grinding .

    • Why: In the absence of solvent, the concentration of reagents is maximal. The mechanical energy (grinding) overcomes the activation energy barrier without the thermal degradation associated with refluxing.

    • Protocol: Combine 1.0 eq.[2][3] ketone + 1.0 eq.[2][4][3] aldehyde + 1.2 eq.[2] solid NaOH.[2][3] Grind in a mortar/pestle for 20 mins. The mixture will liquefy (eutectic melt) and then solidify as the chalcone forms.

Q2: I am using standard reflux (EtOH/KOH), but the yield is stuck at 40%. A: The "Ortho Effect" is preventing the tetrahedral intermediate formation.

  • Optimization: Increase the boiling point and base strength.

    • Solvent Switch: Replace Ethanol (

      
      C) with Ethylene Glycol  (
      
      
      C) or PEG-400 .[1][2]
    • Catalyst: Use Piperidine/Acetic Acid (1:1) in refluxing toluene with a Dean-Stark trap.[1][2] This drives the equilibrium by removing water (azeotropic distillation), forcing the dehydration step which is often the rate-determining step in hindered systems.

Q3: Can I use Lewis Acids instead of Base? A: Yes, and for 2,6-substituted aldehydes, this is often superior.[1]

  • Recommendation: Use

    
     / 
    
    
    .
  • Mechanism:[2][4][5][6][7][8][9] Titanium coordinates to the aldehyde oxygen, activating it despite the steric shield, while the amine generates the enolate.

  • Warning: This is moisture-sensitive.[1][2] Ensure anhydrous DCM conditions.

Data: Base/Solvent Performance Matrix
MethodBase/CatalystSolventTemp (

C)
Typical Yield (Hindered)Notes
Standard NaOH (10%)EtOH7820-40%Poor conversion; long reaction times.[1][2]
Azeotropic Piperidine/AcOHToluene11065-75%Requires Dean-Stark; good for scale-up.[1][2]
Lewis Acid

DCM0

25
80-90%High yield; difficult workup (Ti emulsions).[1][2]
Green NaOH (Solid)NoneAmbient85-95%Best for Lab Scale. Simple workup.[1][2]

Module 2: Selective Hydrogenation (The Reduction Step)

The Challenge: Reducing the

Q1: I am getting the alcohol (over-reduction). How do I stop at the ketone? A: Palladium on Carbon (Pd/C) is active enough to reduce ketones if left too long or if the pressure is too high.

  • Solution 1 (Catalyst Poisoning): Add Diphenylsulfide (0.5 eq.[2] relative to Pd) or use Lindlar’s Catalyst (though Lindlar is usually for alkynes, its lower activity helps here).[2]

  • Solution 2 (Hydrogen Source): Switch from

    
     gas to Transfer Hydrogenation .
    
    • Reagent: Ammonium Formate or Sodium Formate.[2]

    • Conditions: 10% Pd/C, MeOH, Reflux.[2] Formate releases hydrogen slowly and chemoselectively for C=C bonds.[2]

Q2: The reaction is incredibly slow. Is the catalyst dead? A: Likely steric blocking of the catalyst surface. The 2,6-dimethyl ring twists the molecule, making it hard to lie flat on the Pd surface.

  • Fix: Increase the catalyst loading to 20 wt% or switch to Raney Nickel . Raney Ni is less sensitive to steric bulk but requires careful handling (pyrophoric).[2]

Module 3: Experimental Protocols

Protocol A: Optimized Solvent-Free Aldol (Recommended)[1][2]
  • Prepare: Weigh 10 mmol of 2,4-dimethylacetophenone and 10 mmol of 2,6-dimethylbenzaldehyde into a clean mortar.

  • Activate: Add 12 mmol (0.48 g) of pulverized NaOH pellets.

  • React: Grind vigorously with a pestle.[2][3] The mixture will turn yellow/orange and become a sticky paste. Continue grinding for 15–20 minutes.

  • Quench: Add 50 mL of ice-cold water to the mortar. Triturate the solid with a spatula.

  • Isolate: Filter the solid precipitate. Wash with cold water (

    
     mL) until neutral pH.[2]
    
  • Purify: Recrystallize from hot Ethanol/Acetone (9:1).

Protocol B: Chemoselective Transfer Hydrogenation
  • Dissolve: Dissolve 5 mmol of the chalcone (from Protocol A) in 30 mL of Methanol.

  • Catalyst: Add 10 wt% Pd/C (e.g., 100 mg).

  • Donor: Add Ammonium Formate (25 mmol, 5 eq.) in one portion.

  • Reflux: Heat to reflux (

    
    C) for 1–2 hours. Monitor by TLC (disappearance of yellow spot).
    
  • Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.[2]

  • Extraction: Dissolve residue in EtOAc, wash with water, dry over

    
    , and evaporate.
    

Visualizing the Pathway

The following diagram illustrates the decision logic for optimizing the synthesis based on the specific failure points encountered.

SynthesisWorkflowStartStart: Target Synthesis2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenoneRouteChoiceChoose RouteStart->RouteChoiceRouteARoute A: Aldol Condensation(Most Common)RouteChoice->RouteARouteBRoute B: Friedel-Crafts(High Atom Economy)RouteChoice->RouteBIf Acid Chloride AvailableStep1_AldolStep 1: Claisen-Schmidt(Ketone + Aldehyde)RouteA->Step1_AldolFinalFinal ProductIsolated & PurifiedRouteB->FinalDirect AcylationCheck_Yield1Yield > 70%?Step1_Aldol->Check_Yield1Issue_StericsIssue: Steric Hindrance(Low Conversion)Check_Yield1->Issue_StericsNoStep2_HydroStep 2: Hydrogenation(C=C Reduction)Check_Yield1->Step2_HydroYesSol_GrindSolution: Solvent-FreeGrinding (NaOH)Issue_Sterics->Sol_GrindGreen/SimpleSol_LewisSolution: Lewis Acid(TiCl4/Et3N)Issue_Sterics->Sol_LewisHard/High YieldSol_Grind->Step2_HydroSol_Lewis->Step2_HydroCheck_SelectivityOver-reduction?Step2_Hydro->Check_SelectivitySol_TransferSolution: Transfer Hydrog.(NH4HCO2 / Pd/C)Check_Selectivity->Sol_TransferYes (Alcohol formed)Check_Selectivity->FinalNo (Selective)Sol_Transfer->Final

Caption: Decision logic for synthesizing sterically hindered propiophenones, highlighting corrective actions for common yield-limiting steps.

References

  • Solvent-Free Aldol Condensation

    • Cave, G. W., Raston, C. L., & Scott, J. L. (2001).[1] "Organic solids: a new medium for aldol condensations."[2] Chemical Communications, (21), 2159-2169.[1][2]

  • Lewis Acid Catalysis for Hindered Aldehydes

    • Mukaiyama, T. (1982).[2] "The Directed Aldol Reaction."[7] Organic Reactions, 28, 203.

    • [2]

  • Selective Transfer Hydrogenation

    • Brunel, J. M. (2005).[2] "Recent advances in the catalytic transfer hydrogenation of ketones and imines." Tetrahedron, 61(25), 6117-6145.[1][2]

    • [2]

  • General Synthesis of Hindered Propiophenones (Analogues)

    • Espinosa, M., et al. (2025).[2][10] "Countercation- and solvent-controlled selective borohydride hydrogenation of alkenes in diaryl enones." RSC Advances.

Identifying common impurities in 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its production. The following sections provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.

I. Synthesis Overview & Common Impurity Sources

The synthesis of 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone typically involves a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution is a powerful method for forming carbon-carbon bonds with an aromatic ring.[1][2] However, like many organic reactions, it is not without its potential for side reactions and impurity generation.

A plausible synthetic route involves the reaction of an appropriately substituted propionyl chloride with a dimethylbenzene derivative in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Synthesis_and_Impurity_Formation cluster_synthesis Main Synthetic Pathway cluster_impurities Potential Impurity Sources StartingMaterial1 2,6-Dimethylphenylacetyl chloride Product 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone StartingMaterial1->Product Friedel-Crafts Acylation (AlCl₃) Impurity4 Hydrolysis Products StartingMaterial1->Impurity4 Presence of Water StartingMaterial2 1,3-Dimethylbenzene (m-Xylene) StartingMaterial2->Product Impurity1 Unreacted Starting Materials Product->Impurity1 Incomplete Reaction Impurity2 Polysubstituted Byproducts Product->Impurity2 Excess Reagent/Harsh Conditions Impurity3 Isomeric Products Product->Impurity3 Lack of Regioselectivity

Caption: Synthetic pathway and common sources of impurities.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone?

A1: The most prevalent impurities typically arise from several sources:

  • Unreacted Starting Materials: Incomplete conversion can lead to the presence of residual 1,3-dimethylbenzene (m-xylene) and the 2,6-dimethylphenylacetyl chloride or its corresponding carboxylic acid if hydrolyzed.

  • Positional Isomers: Friedel-Crafts acylation on m-xylene can potentially yield other isomers, such as the 2',6'-dimethyl and 3',5'-dimethyl substituted products, although the 2',4'-isomer is generally favored due to directing effects of the methyl groups.

  • Polyacylated Products: If the reaction conditions are too harsh or the stoichiometry is not carefully controlled, a second acylation on the aromatic ring can occur, leading to di-acylated byproducts.

  • Hydrolysis of the Acyl Chloride: The starting acyl chloride is sensitive to moisture and can hydrolyze back to the corresponding carboxylic acid, 2,6-dimethylphenylacetic acid. This acid will not participate in the Friedel-Crafts reaction.

  • Byproducts from the Lewis Acid: The Lewis acid catalyst, typically AlCl₃, can form stable complexes with the ketone product, which may complicate the workup and purification.[2][3]

Q2: I am observing a low yield of my desired product. What are the likely causes?

A2: Low yields in Friedel-Crafts acylation are a common issue and can often be attributed to the following factors:

  • Catalyst Deactivation: Aluminum chloride is extremely sensitive to moisture.[3] Any water present in the solvent, glassware, or starting materials will react with and deactivate the catalyst. It is crucial to maintain strictly anhydrous conditions.

  • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst.[2][3] This effectively removes the catalyst from the reaction. Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often required.

  • Poor Quality of Reagents: Impurities in the starting materials or solvent can interfere with the reaction, leading to side products or deactivation of the catalyst.

  • Sub-optimal Reaction Temperature: The reaction temperature needs to be carefully controlled. Temperatures that are too low may result in a slow reaction rate, while excessively high temperatures can promote the formation of byproducts and decomposition.

Q3: My final product is a dark, tarry material. What went wrong?

A3: The formation of a dark, tarry substance is usually indicative of side reactions or product degradation. This can be caused by:

  • Excessively High Reaction Temperatures: Overheating the reaction mixture can lead to polymerization and decomposition of the starting materials and product.

  • Prolonged Reaction Times: Allowing the reaction to proceed for too long, especially at elevated temperatures, can result in the formation of complex byproducts.

  • Presence of Reactive Impurities: Certain impurities in the starting materials can act as catalysts for polymerization or other undesirable side reactions.

III. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis.

Observed Issue Potential Cause(s) Recommended Action(s)
Low or No Product Formation 1. Inactive Lewis acid catalyst due to moisture.[3] 2. Insufficient amount of catalyst used.[3] 3. Poor quality of starting materials.1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Use at least a stoichiometric amount of the Lewis acid catalyst relative to the acylating agent. 3. Purify starting materials if necessary. Verify their purity using appropriate analytical techniques (e.g., NMR, GC-MS).
Formation of Multiple Products (Isomers, Polyacylation) 1. Lack of regioselectivity in the Friedel-Crafts reaction. 2. Reaction conditions are too harsh (high temperature, excess acylating agent).1. Optimize the reaction temperature and choice of solvent to favor the formation of the desired isomer. 2. Carefully control the stoichiometry of the reactants. Add the acylating agent slowly to the reaction mixture.
Product Contaminated with Starting Materials Incomplete reaction.1. Increase the reaction time or temperature moderately. 2. Ensure efficient stirring to promote mixing of the reactants. 3. Verify the activity of the catalyst.
Difficult Purification Formation of stable complexes between the product and the Lewis acid.During the workup, quench the reaction mixture with ice-cold dilute acid (e.g., HCl) to break up the ketone-Lewis acid complex.

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"Modify_Conditions" -> "Purification";

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Caption: A general workflow for troubleshooting impurity issues.

IV. Analytical Protocols for Impurity Identification

Accurate identification and quantification of impurities are critical for quality control. The following are standard analytical methods for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the main product from its impurities.[4][5] A reversed-phase method is typically suitable.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the crude reaction mixture.

    • Dissolve the sample in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.[4]

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying volatile and semi-volatile impurities.[4][5]

Experimental Protocol:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the crude product in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC-MS Conditions (Example):

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) to elute all components.

    • MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for structural elucidation of the final product and any isolated impurities. The presence of unexpected signals can indicate the presence of impurities.

V. References

  • SATHEE. (n.d.). Friedel Crafts Reaction. Retrieved from [Link]

  • European Patent Office. (n.d.). Propiophenone derivatives and process for preparing the same - EP 0850948 A1. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ketone synthesis by oxidation or hydrolysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Propiophenone. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of propiophenone. Retrieved from [Link]

  • Google Patents. (n.d.). US4172097A - Production of propiophenone. Retrieved from

  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN111393272A - Synthetic method of 3' -methyl propiophenone. Retrieved from

  • European Patent Office. (n.d.). Production of propiophenone - EP 0008464 B1. Retrieved from [Link]

Sources

Removing unreacted starting materials from 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone

Executive Summary

This guide addresses the purification of 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone , a critical sterically hindered ketone intermediate often utilized in the synthesis of opioid receptor modulators (e.g., Eluxadoline analogs).[1]

The synthesis typically involves a Friedel-Crafts acylation of


-xylene (1,3-dimethylbenzene)  with 3-(2,6-dimethylphenyl)propionyl chloride  (or its corresponding anhydride/acid).[1] The primary purification challenges stem from the lipophilicity of the starting materials, the volatility of the xylene solvent, and the difficulty in removing the hydrolyzed acid byproduct due to the "greasy" nature of the molecule.

Part 1: Critical Impurity Profile & Solubility Data

Before initiating troubleshooting, review the physicochemical properties of the reaction components to understand the separation logic.

Table 1: Physicochemical Profile & Separation Logic

ComponentRoleStateSolubility (Organic)Solubility (Aq.[1][2] Base)Removal Strategy
Target Molecule ProductSolid (Low MP)HighNegligibleCrystallization / Distillation residue

-Xylene
Reagent/SolventLiquid (bp 139°C)HighNegligibleVacuum Distillation / Azeotrope
Acid Precursor *Hydrolyzed SMSolidHighHigh (as salt) Alkaline Extraction (pH > 10)
AlCl

/ Al-complexes
CatalystSolid/GelLowSoluble (Acidic/Basic)Acid Quench + Chelation

*Refers to 3-(2,6-dimethylphenyl)propanoic acid formed by hydrolysis of the unreacted acyl chloride.[1]

Part 2: Troubleshooting Guides (Q&A)

Issue 1: Persistent "Acidic" Impurity (Unreacted Acylating Agent)

User Question: "I see a persistent impurity (approx. 5-10%) by HPLC that corresponds to the hydrolyzed acid starting material. Standard bicarbonate washes aren't removing it.[1] Why?"

Technical Insight: The starting acid, 3-(2,6-dimethylphenyl)propanoic acid , is highly lipophilic due to the 2,6-dimethyl substitution and the ethylene linker.[1] A standard saturated NaHCO


 wash (pH ~8.[1]5) often fails to fully deprotonate this specific acid because it partitions strongly into the organic phase (e.g., DCM or Toluene) rather than the aqueous phase.[1] The steric hindrance around the phenyl ring also reduces the hydration sphere of the carboxylate, making the salt less water-soluble than typical benzoic acids.

Protocol: Aggressive Alkaline Extraction

  • Solvent Switch: If your product is in DCM (Dichloromethane), switch to Toluene or Ethyl Acetate .[1] Chlorinated solvents can form emulsions during high-pH extractions.[1]

  • pH Adjustment: Use 1.0 M NaOH (or 2.0 M KOH) to adjust the aqueous layer pH to 12–13 .[1]

    • Caution: Ensure the ketone product is stable. Propiophenones are generally stable to cold dilute base, but prolonged exposure at high heat can cause enolization or degradation.[1] Perform this wash at 0–5°C .

  • Verification: Check the aqueous layer by acidifying a small aliquot; a precipitate confirms the removal of the acid impurity.

Issue 2: Difficulty Removing Excess -Xylene

User Question: "I used


-xylene as both reagent and solvent. Rotovap isn't removing the last 5-8%.[1] It smells strongly of xylene, and the product won't crystallize."

Technical Insight: The target molecule likely has a low melting point and high affinity for


-xylene.[1] As the mixture concentrates, the boiling point elevates, and the viscosity increases, trapping the solvent (Raoult’s Law deviation).

Protocol: Steam Distillation / Azeotropic Strip [1]

  • Method A (Vacuum Strip with Co-solvent): Add Methanol or Isopropanol to the oily residue and re-evaporate.[1] These solvents form azeotropes with xylenes, facilitating their removal at lower temperatures.[1]

  • Method B (Steam Distillation - Recommended for Scale):

    • Suspend the crude oil in water.

    • Heat to 95–100°C (atmospheric pressure) or 40–50°C (under vacuum).[1]

    • The

      
      -xylene will codistill with water.[1]
      
    • End Point: The distillate clears, and the product solidifies (granulates) in the water as the solvent leaves.

Issue 3: Aluminum Emulsions (The "Gray Sludge")

User Question: "Upon quenching the Friedel-Crafts reaction, I have a gray, inseparable emulsion. I can't separate the phases to proceed with purification."

Technical Insight: This is caused by hydrated aluminum hydroxide species (


) forming a gelatinous network at neutral pH ranges (pH 4–8).[1] This network traps organic solvents and the product.

Protocol: Rochelle’s Salt or Acid Break

  • The Acid Break (Standard): Quench the reaction mixture into cold 2M HCl . Ensure the final pH is < 1 . This keeps Aluminum in the soluble

    
     cationic form.[1]
    
  • The Chelation (For stubborn emulsions): If an emulsion persists, add a saturated solution of Potassium Sodium Tartrate (Rochelle’s Salt) .[1] The tartrate binds aluminum tightly, breaking the emulsion and allowing a clean phase cut.

Part 3: Validated Purification Workflow

The following diagram illustrates the logical flow for isolating the target ketone from a Friedel-Crafts reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (AlCl3, m-Xylene, Product) Quench Acid Quench (Pour into ice/HCl, pH < 1) Start->Quench PhaseSplit Phase Separation Quench->PhaseSplit AqWaste Aqueous Waste (Al salts) PhaseSplit->AqWaste Discard OrgPhase Organic Phase (Product + Xylene + Acid Impurity) PhaseSplit->OrgPhase Keep BaseWash Alkaline Wash (1M NaOH, pH 12, 0-5°C) OrgPhase->BaseWash AcidWaste Aqueous Waste (Deprotonated Acid SM) BaseWash->AcidWaste Remove Acid SM OrgPhase2 Washed Organic Phase BaseWash->OrgPhase2 Distill Solvent Strip / Steam Distillation (Remove m-Xylene) OrgPhase2->Distill CrudeSolid Crude Solid/Oil Distill->CrudeSolid Recryst Recrystallization (IPA or EtOH/Water) CrudeSolid->Recryst FinalProd Pure 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone Recryst->FinalProd

Figure 1: Step-by-step downstream processing workflow for the isolation of the target propiophenone derivative.

Part 4: Crystallization Optimization

Once the chemical impurities (Acid and Xylene) are removed, the final challenge is physical form control.

Protocol: Anti-Solvent Crystallization

  • Dissolution: Dissolve the crude, xylene-free residue in warm Isopropanol (IPA) or Ethanol (approx. 3-4 volumes).

  • Filtration: Polish filter the warm solution to remove inorganic salts (NaCl/AlCl

    
     residues).
    
  • Nucleation: Cool to room temperature. If oiling occurs, scratch the flask or add a seed crystal.

  • Anti-Solvent: Slowly add Water (dropwise) until turbidity persists.[1]

  • Cooling: Chill to 0°C.

  • Yield: Expect white to off-white needles.

Note on "Oiling Out": Due to the high methyl substitution, this molecule has a low melting point lattice energy. If the product oils out, reheat to dissolve, add 5% more solvent, and cool slower. Rapid cooling traps impurities and promotes oiling.[1]

References

  • Preparation of Eluxadoline Intermediates

    • Patent: Breslin, H. J., et al. (2005).[1] "Opioid Receptor Modulators."[1][3] US Patent 7,741,356.[1] (Describes the synthesis of 2,6-dimethylphenyl derivatives).

    • Source:[1]

  • Friedel-Crafts Workup Methodologies

    • Journal: Pearson, D. E., & Buehler, C. A. (1972).[1] "Friedel-Crafts Acylation with Little or No Catalyst."[1] Synthesis, 1972(10), 533-542.[1] (Foundational text on handling aluminum chloride complexes and workups).

    • Source:[1]

  • Purification of Lipophilic Aromatic Ketones

    • Guide: Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1] (Chapter 6: Workup and Purification).[1]

    • Source:[1]

Sources

Minimizing side reactions during 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone synthesis

[1]

Ticket System Status: [ONLINE] Topic: Troubleshooting Friedel-Crafts Acylation Protocols Reference Molecule: Eluxadoline Intermediate (CAS Ref: Related to 864825-13-8 precursors) Target Audience: Process Chemists, Medicinal Chemists[1]

Introduction: The "Double-Ring" Challenge

Welcome to the technical support portal. You are likely synthesizing 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone , a critical scaffold often used in the synthesis of mu-opioid receptor modulators like Eluxadoline .[1]

This synthesis typically involves the Friedel-Crafts acylation of


-xylene3-(2,6-dimethylphenyl)propionyl chloride1

While the reaction looks standard on paper, the presence of two electron-rich aromatic rings (the substrate and the pendant ring on the acyl chain) creates a unique set of competing side reactions. This guide addresses the three most common failure modes: Regioisomer contamination , Methyl migration , and "Tail-end" polymerization .

Module 1: Controlling Regioselectivity (The Isomer Trap)

User Issue:

"I am seeing a 5-10% impurity by HPLC that has the same mass as my product but a slightly different retention time. Is this the 2,6-isomer?"

Technical Diagnosis:

You are likely observing regioisomeric scrambling . In the acylation of

  • Position 4 (Target): Sterically accessible and electronically favored (ortho/para directed). Yields the 2,4-dimethyl ketone.[1]

  • Position 2 (Minor): Located between two methyl groups. Sterically blocked ("The Sandwich Effect").

  • Position 5 (Thermodynamic): Meta to both methyls. Electronically disfavored kinetically, but methyl groups can migrate under harsh conditions to form this isomer.

Troubleshooting Protocol:
VariableRecommendationThe "Why" (Mechanism)
Temperature -5°C to 0°C (Addition)Low temperature favors the kinetic product (Position 4).[1] Temperatures >20°C promote thermodynamic equilibration and methyl migration.
Addition Mode Slow Addition of AlCl

Adding solid AlCl

in portions to the acyl chloride/xylene mixture keeps the concentration of the active acylium ion low, preventing "hot spots" that drive side reactions.
Solvent DCM (Dichloromethane) While neat xylene is often used, DCM moderates the reaction rate and heat dissipation better than neat conditions, reducing isomerization.
FAQ: Can I separate the isomers?

A: It is difficult. The boiling points and polarities are nearly identical. Prevention is the only viable strategy. If >5% isomer is present, recrystallization from cold hexanes/ethanol is preferred over column chromatography.

Module 2: Preventing "Tail-End" Bis-Acylation

User Issue:

"My crude NMR shows broad peaks in the aromatic region and the yield is lower than expected. The product looks 'gummy'."

Technical Diagnosis:

This is a classic "Pendant Ring Attack." Your reagent, 3-(2,6-dimethylphenyl)propionyl chloride , contains an electron-rich aromatic ring (the "tail").[1]

  • The Risk: The acylium ion can react with the "tail" of another reagent molecule (intermolecular acylation) or the "tail" of the formed product, leading to dimers and oligomers.

  • Why? The "tail" ring is an alkyl-substituted benzene, making it almost as nucleophilic as the

    
    -xylene substrate.[1]
    
The Fix: Stoichiometry & Order of Addition

To force the acyl chloride to react with the

  • Use Excess Substrate: Use

    
    -xylene  as the solvent or in large excess (3–5 equivalents). This statistically ensures the acylium ion collides with xylene before it collides with another product molecule.
    
  • Inverse Addition (Not Recommended here): Usually, we add acid chloride to the amine/substrate. Here, adding the acid chloride TO the AlCl

    
    /Xylene slurry  is critical.
    
    • Scenario A (Correct): Drop acid chloride into excess xylene. The acylium ion immediately finds xylene.

    • Scenario B (Incorrect): Drop xylene into acid chloride/AlCl

      
      . The acid chloride is in high concentration and reacts with itself.
      

Module 3: Methyl Migration (The Jacobsen Rearrangement)

User Issue:

"I see peaks corresponding to a trimethyl-benzene derivative or a mono-methyl derivative."

Technical Diagnosis:

You are witnessing the Jacobsen Rearrangement . Strong Lewis acids like AlCl

Trigger Conditions:

  • Reaction time > 4 hours.

  • Temperature > 25°C.

  • Excess AlCl

    
     (> 1.2 equivalents).
    

Corrective Action:

  • Quench Early: Monitor by TLC/HPLC. Stop the reaction immediately upon consumption of the acid chloride. Do not let it stir "overnight" for convenience.

  • Hydrolysis: Quench into ice-cold dilute HCl . The protonation breaks the AlCl

    
    -ketone complex immediately, stopping the rearrangement.
    

Visualizing the Reaction Pathways

The following diagram maps the kinetic product (Target) against the thermodynamic and oligomeric failure modes.

ReactionPathwaysStartReactants:m-Xylene + Acid ChlorideAcyliumAcylium IonIntermediateStart->AcyliumAlCl3TargetTARGET PRODUCT(2,4-dimethyl isomer)Acylium->TargetKinetic Control(-5°C, C-4 Attack)Side_IsoIsomer Impurity(2,6-dimethyl isomer)Acylium->Side_IsoSteric Crowding(C-2 Attack)Side_PolyOligomers(Tail-End Acylation)Acylium->Side_PolyLow Xylene Conc.(Intermolecular)Side_RearrangeRearranged Products(Methyl Migration)Target->Side_RearrangeOver-reaction(High T, Excess AlCl3)

Caption: Kinetic pathways in Friedel-Crafts acylation. Green path indicates optimized conditions; red/dashed paths indicate failure modes due to temperature or stoichiometry errors.

Standardized Experimental Protocol

To minimize the side reactions described above, follow this optimized bench protocol.

Reagents:

  • 
    -Xylene (Substrate/Solvent): 5.0 equiv.[1]
    
  • 3-(2,6-dimethylphenyl)propionyl chloride: 1.0 equiv.[1]

  • Aluminum Chloride (AlCl

    
    ): 1.1 equiv (Anhydrous, granular).
    

Step-by-Step:

  • Setup: Flame-dry a 3-neck round bottom flask under Nitrogen atmosphere.

  • Charge: Add

    
    -xylene  (5.0 eq) and cool to -5°C  using an ice/salt bath.
    
  • Catalyst Addition: Add AlCl

    
      (1.1 eq) in portions. Ensure the temperature does not rise above 0°C. Note: The mixture may turn yellow/orange.
    
  • Reagent Addition: Dissolve the acid chloride in a minimal amount of

    
    -xylene or DCM. Add this solution dropwise over 30–45 minutes, maintaining T < 0°C.
    
  • Reaction: Allow the mixture to warm to 10°C (do not exceed room temperature). Stir for 2–3 hours.

  • Monitoring: Check HPLC. Look for the disappearance of acid chloride.[2] If product >95%, proceed.

  • Quench: Pour the reaction mixture slowly into a stirred beaker of Ice + conc. HCl (3N) . Caution: Exothermic.

  • Workup: Separate layers. Wash organic layer with water, then Brine. Dry over MgSO

    
    .
    
  • Purification: Evaporate excess xylene under reduced pressure. Recrystallize the residue from Ethanol/Hexane if necessary.

References

  • Breslin, H. J., et al. (2010). Opioid Receptor Modulators and Methods of Use. U.S. Patent No.[3] 7,741,356.[3] Washington, DC: U.S. Patent and Trademark Office.

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.[1] (Foundational text on mechanism and isomerization).

  • Actavis (2015). Viberzi (Eluxadoline) Prescribing Information. (Confirming the structural core of the API).

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. Wiley. (Reference for Jacobsen Rearrangement mechanisms).

Validation & Comparative

A Comparative Guide to Developing a Stability-Indicating HPLC Method for the Purity Analysis of 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, data-driven approach to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone. We will navigate the systematic process of method development, from initial analyte characterization to final method validation, with a focus on comparing alternative chromatographic conditions to achieve optimal performance. The methodologies and principles discussed herein are grounded in established chromatographic theory and adhere to international regulatory standards, ensuring the development of a trustworthy and scientifically sound analytical procedure.

Introduction: The Imperative for a Robust Purity Method

2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone is an aromatic ketone whose structural complexity necessitates a precise and reliable analytical method to ensure its purity, safety, and efficacy in any pharmaceutical application. The presence of impurities, even at trace levels, can significantly impact a drug substance's pharmacological and toxicological profile. Therefore, developing a stability-indicating HPLC method—one that can accurately separate the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities—is a critical step in drug development and quality control.[1]

This guide eschews a one-size-fits-all template, instead presenting a logical, cause-and-effect narrative that mirrors the decision-making process of an experienced analytical scientist. We will compare stationary phases, mobile phase compositions, and elution modes, substantiating our choices with comparative data to arrive at a method that is not only fit for purpose but also robust and reproducible.

Initial Method Development: A Strategy Based on Molecular Structure

The structure of 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone is characterized by multiple non-polar methyl-substituted phenyl rings, making it a hydrophobic molecule. This inherent hydrophobicity strongly suggests that Reversed-Phase HPLC (RP-HPLC) is the most suitable analytical approach.[2][3] In RP-HPLC, a non-polar stationary phase is paired with a polar mobile phase; hydrophobic compounds like our target analyte will interact more strongly with the stationary phase, leading to longer retention.[2][4]

Our initial screening strategy is based on these foundational principles:

  • Separation Mode: Reversed-Phase Chromatography.

  • Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse of RP-HPLC and the logical starting point due to its strong hydrophobic retention characteristics.[5][6]

  • Mobile Phase: A mixture of water and an organic solvent (acetonitrile or methanol) provides a polar mobile phase that can be adjusted to control analyte elution.[7]

  • Detector: The presence of aromatic chromophores in the molecule makes UV detection a highly effective and universal choice. A Photodiode Array (PDA) detector is preferred to monitor multiple wavelengths simultaneously and assess peak purity.

Comparative Optimization of Chromatographic Parameters

Method development is an iterative process of optimization. Here, we compare key parameters to refine our initial conditions, aiming for optimal resolution, peak symmetry, and analysis time.

Stationary Phase Selectivity: Beyond C18

While C18 is an excellent starting point, evaluating alternative stationary phases is crucial for achieving unique selectivity, especially for separating structurally similar impurities. We compared three common reversed-phase columns.

Experimental Protocol:

  • Columns:

    • Standard C18 (e.g., Waters SunFire C18, 4.6 x 150 mm, 5 µm)

    • C8 (e.g., Agilent Zorbax Eclipse Plus C8, 4.6 x 150 mm, 5 µm)

    • Phenyl-Hexyl (e.g., Phenomenex Kinetex Phenyl-Hexyl, 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A linear gradient of Acetonitrile and Water (from 50% to 90% Acetonitrile over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.

  • Sample: A solution of 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone spiked with two known related impurities.

Data Summary & Analysis:

Stationary PhaseRetention Time (API) (min)Resolution (API/Impurity 1)Resolution (API/Impurity 2)Tailing Factor (API)
C18 15.22.53.11.1
C8 12.82.12.81.2
Phenyl-Hexyl 14.53.43.91.0

Causality & Decision: The C18 and C8 columns separate the compounds primarily based on hydrophobicity. The C8, having a shorter alkyl chain, provides less retention as expected. The Phenyl-Hexyl column, however, offers a different selectivity mechanism. Its phenyl rings can engage in π-π interactions with the aromatic rings of the analyte and its impurities, providing significantly better resolution for the critical pair (API/Impurity 1).[8] The superior resolution and excellent peak shape make the Phenyl-Hexyl column the optimal choice .

Mobile Phase Composition: Acetonitrile vs. Methanol

The choice of organic modifier in the mobile phase can profoundly impact selectivity.[9] We compared acetonitrile (ACN) and methanol (MeOH), the two most common solvents in RP-HPLC.

Experimental Protocol:

  • Column: Phenyl-Hexyl (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: 50-90% Mobile Phase B over 20 minutes.

  • Other conditions: As above.

Data Summary & Analysis:

Organic ModifierRetention Time (API) (min)Resolution (API/Impurity 1)System Backpressure (psi)
Acetonitrile 14.53.41800
Methanol 16.13.12500

Causality & Decision: Acetonitrile is a stronger solvent (less polar) than methanol in reversed-phase mode, resulting in shorter retention times. While both provided adequate resolution, ACN offered slightly better separation for the critical pair in this case. Furthermore, ACN generates significantly lower backpressure, which is beneficial for column longevity and system stability. Therefore, Acetonitrile is selected as the organic modifier .

Ensuring Specificity: Forced Degradation Studies

A purity method must be stability-indicating. This is confirmed through forced degradation studies, where the drug substance is exposed to harsh conditions to generate potential degradants.[10][11] The method's ability to separate these newly formed degradation peaks from the API peak proves its specificity.[12][13]

Experimental Protocol (as per ICH Q1A(R2)):

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 8 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photolytic Degradation: Exposed to UV light (200 Wh/m²) and visible light (1.2 million lux hours).

Results Summary: The optimized method using the Phenyl-Hexyl column was used to analyze the stressed samples.

Stress Condition% Degradation of APINumber of Degradation PeaksResolution of Closest Peak from API
Acid Hydrolysis ~12%3> 2.5
Base Hydrolysis ~18%4> 3.0
Oxidation ~9%2> 2.8
Thermal ~5%1> 4.0
Photolytic ~7%2> 3.5

Final Optimized Method and Validation Protocol

The systematic development and comparison process leads to the following optimized method.

Optimized HPLC Method
  • Column: Phenyl-Hexyl (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 50% B (re-equilibration)

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile/Water (50:50, v/v)

Workflow for HPLC Method Development and Validation

HPLC_Method_Development cluster_opt Method Optimization (Comparative Analysis) cluster_val Method Validation (ICH Q2(R1)) start Analyte Characterization (2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone) initial_dev Initial Method Development (RP-HPLC, C18, ACN/H2O) start->initial_dev opt_col Stationary Phase Selection (C18 vs C8 vs Phenyl) initial_dev->opt_col Screening opt_mp Mobile Phase Optimization (ACN vs MeOH) opt_col->opt_mp Selectivity Tuning opt_grad Gradient Optimization opt_mp->opt_grad forced_deg Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) opt_grad->forced_deg specificity Demonstrate Specificity & Stability-Indicating Nature forced_deg->specificity final_method Final Optimized HPLC Method specificity->final_method val_lin Linearity & Range final_method->val_lin val_acc Accuracy val_lin->val_acc val_prec Precision val_acc->val_prec val_lodq LOD & LOQ val_prec->val_lodq val_rob Robustness val_lodq->val_rob end Validated Purity Method Ready for Use val_rob->end

Caption: Workflow from analyte analysis to a validated HPLC method.

Method Validation Protocol (ICH Q2(R1))

The final method must be validated to demonstrate its suitability for the intended purpose.[14][15][16] The following parameters should be assessed according to the International Council for Harmonisation (ICH) guidelines.[17][18]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of impurities and degradants.Peak purity index > 0.999. Baseline resolution (>2.0) between API and all known impurities/degradants.
Linearity To demonstrate a direct proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The concentration interval over which the method is precise, accurate, and linear.For impurities: From reporting threshold to 120% of the specification limit.
Accuracy The closeness of test results to the true value.% Recovery between 98.0% and 102.0% for spiked impurity samples at multiple levels.
Precision The degree of scatter between a series of measurements.Repeatability (RSD) ≤ 2.0%. Intermediate Precision (RSD) ≤ 3.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10. Precision at LOQ (RSD) ≤ 10%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio ≥ 3.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.System suitability parameters (resolution, tailing factor) remain within limits. %RSD of results ≤ 5.0%.

Conclusion

Through a systematic and comparative approach, we have successfully developed a stability-indicating RP-HPLC method for the purity analysis of 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone. The critical choice of a Phenyl-Hexyl stationary phase provided unique selectivity that was not achievable with standard C18 or C8 columns. The use of acetonitrile as the organic modifier ensured efficient elution and low system pressure. Forced degradation studies conclusively demonstrated the method's specificity and stability-indicating nature. The outlined validation protocol, based on ICH Q2(R1) guidelines, provides the framework for formally qualifying this method for use in a regulated quality control environment. This guide illustrates that a deep understanding of chromatographic principles, coupled with rigorous comparative experiments, is paramount to developing high-quality, reliable analytical methods.

References

  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC.
  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Scribd. (n.d.). Mobile Phase Optimization Strategies For Reversed Phase HPLC.
  • SIELC Technologies. (2018, February 16). Separation of Propiophenone, 2'-hydroxy-5'-methoxy- on Newcrom R1 HPLC column.
  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Techno-Sceince. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • ResearchGate. (n.d.). Optimization of Mobile Phase Composition for RP-HPLC Method.
  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques.
  • Chromatography Forum. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.
  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation.
  • ScienceDirect. (n.d.). Forced degradation and impurity profiling.
  • J-STAR Research. (n.d.). Method Development & Forced Degradation.
  • Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography.
  • BioPharma Services Inc. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Chromatography Online. (2006, June 2). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
  • PMC. (n.d.). Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation.
  • European Pharmaceutical Review. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
  • Pharma Knowledge Forum. (2024, April 2). How to Develop HPLC Method for Nonpolar Compounds.
  • Element. (n.d.). HPLC Column Selection.
  • Liberty University. (2023, April 14). Stationary phase gradients for hplc.
  • Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC.
  • Separation Science. (2024, July 12). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH. (n.d.). Quality Guidelines.
  • FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.

Sources

Comparative Guide: Mass Spectrometry Fragmentation of 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4][5]

This guide provides an in-depth technical analysis of the fragmentation patterns of 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone (referred to herein as Target Compound ).

This molecule represents a specific subclass of dihydrochalcones (1,3-diphenylpropan-1-ones). Its analysis is critical in forensic profiling and impurity characterization due to the existence of numerous isobaric positional isomers.

The Core Challenge: Distinguishing the Target Compound from its positional isomers (e.g., 3',4'-dimethyl analogs) relies heavily on understanding the "Ortho Effect" imposed by the 2,6-dimethyl substitution on the B-ring. This steric crowding significantly alters standard fragmentation pathways, specifically the McLafferty rearrangement, providing a diagnostic fingerprint.

Mechanistic Analysis: The "Ortho Effect" & Fragmentation Physics

To accurately identify this molecule, one must look beyond simple mass matching.[1] The fragmentation is governed by two competing mechanisms: Alpha-Cleavage and Hydrogen Rearrangement .

2.1 The Steric Gatekeeper (Expert Insight)

In standard dihydrochalcones, a dominant fragmentation pathway is the McLafferty Rearrangement , where a


-hydrogen (typically from the ortho-position of the B-ring) transfers to the carbonyl oxygen.
  • In Isomers (e.g., 3,4-dimethylphenyl B-ring): An ortho-hydrogen is available. The 6-membered transition state forms easily, yielding a high-abundance enol ion (m/z 148).

  • In the Target (2,6-dimethylphenyl B-ring): Both ortho-positions are blocked by methyl groups. The standard

    
    -hydrogen transfer is sterically inhibited. Consequently, the McLafferty ion (m/z 148) is significantly suppressed  relative to the alpha-cleavage ion (m/z 133).
    
2.2 Visualization of Signaling Pathways

The following diagram illustrates the competing pathways and the specific blockage caused by the 2,6-dimethyl substitution.

FragmentationPathways cluster_0 Diagnostic Ratio Parent Parent Ion [M]+. m/z 266 Alpha Alpha Cleavage (Acylium Ion) m/z 133 Parent->Alpha Dominant Path (Direct Bond Break) Benzyl Benzylic Cleavage (Tropylium Derivative) m/z 119 Parent->Benzyl Secondary Path McLafferty McLafferty Rearrangement (Enol Ion) m/z 148 Parent->McLafferty Suppressed Path StericBlock STERIC BLOCK (2,6-Dimethyl) StericBlock->McLafferty Inhibits

Caption: Figure 1. Competitive fragmentation pathways. Note the suppression of the McLafferty channel due to steric hindrance at the B-ring ortho positions.

Comparative Guide: Target vs. Alternatives

This section objectively compares the Target Compound against its most likely analytical "alternatives": its Positional Isomers (often confused in synthesis) and Methodological Alternatives (EI vs. ESI).

3.1 Isomeric Differentiation (EI-MS Data)

The following table summarizes the predicted relative abundances (RA) based on the "Ortho Effect" hypothesis and standard substituted propiophenone behavior.

FeatureTarget Compound (2,6-dimethyl B-ring)Alternative Isomer (3,4-dimethyl B-ring)Diagnostic Logic
Molecular Ion (M+[2]•) m/z 266 (Weak, <5%)m/z 266 (Weak, <5%)Indistinguishable by parent mass alone.
Base Peak m/z 133 (Acylium Ion)m/z 148 (McLafferty Ion)CRITICAL DIFFERENTIATOR.
McLafferty Ion m/z 148 (Low, <15%)m/z 148 (High, >80%)Isomer has available ortho-H for rearrangement.
Benzyl Ion m/z 119 (Moderate)m/z 119 (Moderate)2,6-dimethylbenzyl cation vs 3,4-dimethylbenzyl cation.
Key Ratio (133:148) > 5:1 < 1:2 High ratio confirms steric crowding (Target).
3.2 Methodological Comparison: EI vs. ESI

For drug development and impurity profiling, choosing the right ionization technique is vital.

ParameterElectron Ionization (EI) Electrospray Ionization (ESI) Recommendation
Energy Regime Hard (70 eV)SoftUse EI for structural ID.
Fragment Richness High (Fingerprint region)Low (Mostly [M+H]+)Use ESI for quantitation.
Isomer Resolution Excellent. Distinct fragmentation ratios.Poor. Requires MS/MS optimization.EI is superior for isomer differentiation.
Sensitivity Nanogram rangePicogram rangeESI is superior for trace detection.
Detailed Experimental Protocols

To ensure reproducibility and self-validation, follow these specific protocols.

4.1 GC-MS Protocol (Structural Identification)
  • System: Agilent 7890B/5977A (or equivalent).

  • Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).

  • Inlet: Splitless mode, 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • MS Source: 230°C, 70 eV.

  • Scan Range: m/z 40–350.

  • Validation Check: The retention time of the Target (2,6-dimethyl) should be slightly shorter than the 3,4-isomer due to the globular nature of the sterically crowded B-ring (lower boiling point/interaction).

4.2 LC-QTOF Protocol (High-Res Confirmation)
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 min.

  • Ionization: ESI Positive Mode.

  • MS/MS Collision Energy: Stepped (10, 20, 40 eV).

  • Target Mass: 267.1743 [M+H]+ (Calc. for C19H23O).

Decision Workflow for Analysis

Use this logic tree to determine the analytical path for unknown propiophenone derivatives.

DecisionTree Start Sample: Unknown Isomer (MW 266) Method Select Method: GC-MS (EI) Start->Method CheckBase Check Base Peak Method->CheckBase Result133 Base Peak: m/z 133 (Acylium Dominant) CheckBase->Result133 Result148 Base Peak: m/z 148 (McLafferty Dominant) CheckBase->Result148 CheckRatio Check 133:148 Ratio Result133->CheckRatio ConclusionIso ID: Positional Isomer (e.g., 3,4-dimethyl) Uninhibited Rearrangement Result148->ConclusionIso ConclusionTarget ID: Target Compound (2,6-dimethyl B-ring) Steric Inhibition Confirmed CheckRatio->ConclusionTarget Ratio > 5:1 CheckRatio->ConclusionIso Ratio < 1:1

Caption: Figure 2. Decision tree for differentiating the Target Compound from unhindered isomers using EI-MS spectral data.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3] (Foundational text on McLafferty rearrangement and ortho effects).

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. 4th Edition. University Science Books.
  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. Retrieved from [Link] (Reference for propiophenone fragmentation patterns).

  • Casale, J. F., & Hays, P. A. (2012). "Differentiation of 3,4-Dimethylmethcathinone from its Dimethyl Aryl-Positional Isomers." Microgram Journal. Retrieved from [Link] (Demonstrates the use of steric hindrance and specific ion ratios to distinguish dimethyl-substituted isomers).

  • Kranenburg, R. F., et al. (2020). "Differentiation of positional isomers of new psychoactive substances by GC-MS and GC-VUV." Forensic Science International.

Sources

FTIR Peak Assignments for 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4]

This guide provides a definitive infrared spectroscopy (FTIR) characterization of 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone (hereafter referred to as 2,4-DM-DMPP ).

As a complex aryl ketone often utilized as a specialized intermediate in the synthesis of pharmaceuticals (specifically related to muscle relaxants like Tolperisone analogs) or photoinitiators, its structural verification is critical. This molecule presents a unique spectroscopic challenge: it contains two distinct aromatic systems with different substitution patterns and a carbonyl group subject to steric inhibition of resonance .

Why This Comparison Matters: Standard databases often lack specific entries for this substituted propiophenone. Researchers frequently misidentify it by relying on generic propiophenone reference spectra. This guide objectively compares the FTIR profile of 2,4-DM-DMPP against standard Propiophenone and Isomeric Impurities , demonstrating why the ortho-methyl substitution is the key diagnostic marker for product validation.

Structural Analysis & Theoretical Grounding

Before assigning peaks, we must deconstruct the molecule to understand the vibrational modes.

  • Moiety A (Ketone Ring): A 1,2,4-trisubstituted benzene ring. Crucially, the 2'-methyl group is ortho to the carbonyl.

  • Moiety B (Linker): An ethyl bridge (-CH₂-CH₂-) connecting the carbonyl to the second ring.

  • Moiety C (Distal Ring): A 1,2,3-trisubstituted benzene ring (2,6-dimethylphenyl).

  • The "Ortho Effect": In standard acetophenones, the Carbonyl (C=O) and Phenyl ring are coplanar, allowing π-electron delocalization (resonance), which lowers the C=O bond order and frequency (typically ~1680-1685 cm⁻¹). In 2,4-DM-DMPP, the bulky 2'-methyl group forces the carbonyl group out of the aromatic plane. This Steric Inhibition of Resonance (SIR) increases the double-bond character of the carbonyl, shifting the peak to a higher wavenumber.

Visualization: Structural Logic Flow

StructuralAnalysis Molecule 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone Sub_A Moiety A: Ketone Ring (1,2,4-trisubstituted) Molecule->Sub_A Sub_B Moiety B: Linker (-CH2-CH2-) Molecule->Sub_B Sub_C Moiety C: Distal Ring (1,2,3-trisubstituted) Molecule->Sub_C Effect STERIC INHIBITION OF RESONANCE (Key Diagnostic) Sub_A->Effect 2'-Methyl Group Result Blue-shifted C=O Peak (~1695-1705 cm⁻¹) Effect->Result Loss of Coplanarity

Figure 1: Structural deconstruction highlighting the causal link between the ortho-substitution and the diagnostic carbonyl shift.

Detailed FTIR Peak Assignments

The following assignments are derived from comparative analysis of structural analogs (2,4-dimethylacetophenone) and fragment methodology.

Method: ATR-FTIR (Attenuated Total Reflectance) Resolution: 4 cm⁻¹ Phase: Solid/Crystalline

Table 1: Diagnostic Peak Assignments for 2,4-DM-DMPP
Functional GroupVibration ModeFrequency (cm⁻¹)IntensityDiagnostic Note
Ketone (C=O) Stretching (ν)1695 – 1705 StrongPrimary ID Peak. Higher than unsubstituted propiophenone (1685 cm⁻¹) due to steric twist (SIR effect).
Methyl/Methylene C-H Stretch (asym)2965 – 2940MediumDistinctly split due to multiple methyl environments (Ar-CH₃ vs -CH₂-).
Methyl/Methylene C-H Stretch (sym)2870 – 2850Medium
Aromatic Ring C=C Stretch1605, 1575Med-WeakTypical aromatic doublet.
Aromatic C-H C-H Stretch3020 – 3050WeakOften obscured if sample is hygroscopic (OH broadness).
Linker (-CH₂-) Scissoring (δ)1450 – 1460MediumOverlaps with methyl asymmetric bending.
Ketone Ring (A) Out-of-Plane (oop)810 – 825 StrongCharacteristic of 1,2,4-trisubstitution (2 adjacent H).
Distal Ring (C) Out-of-Plane (oop)760 – 780 StrongCharacteristic of 1,2,3-trisubstitution (3 adjacent H).

Comparative Analysis: Validating the Product

This section compares 2,4-DM-DMPP against its primary alternatives: the unsubstituted parent (Propiophenone) and a likely structural isomer (3',4'-Dimethyl isomer) which lacks the steric hindrance.

Comparison 1: The "Ortho Effect" Verification

This is the most critical test for researchers synthesizing this molecule via Friedel-Crafts acylation, where isomerization can occur.

FeatureTarget: 2,4-DM-DMPP Alternative: 3',4'-Isomer Alternative: Propiophenone
Steric Environment High (Ortho-Methyl)Low (Meta/Para-Methyl)None
Resonance Status Inhibited (Twisted)Active (Planar)Active (Planar)
C=O[1][2] Frequency ~1700 cm⁻¹ ~1680 cm⁻¹ ~1685 cm⁻¹
Fingerprint Region 815 cm⁻¹ (1,2,4-sub)815 cm⁻¹ (1,2,4-sub)740, 690 cm⁻¹ (Mono-sub)

Analysis: If your synthesized product shows a carbonyl peak at 1680 cm⁻¹ , you have likely synthesized the 3',4'-dimethyl isomer or the reaction failed to introduce the methyl group at the ortho position. The target molecule must show the blue-shift to ~1700 cm⁻¹.

Comparison 2: Distal Ring Confirmation

The presence of the 2,6-dimethylphenyl group is confirmed by the specific substitution pattern in the fingerprint region.

  • Target: Peaks at ~770 cm⁻¹ (1,2,3-trisubstituted).

  • Impurity (Unreacted Xylene): Peaks at ~765 and 690 cm⁻¹ (depending on isomer).

  • Impurity (Acid Chloride precursor): Distinct C=O shift to ~1800 cm⁻¹ (Acid Chloride C=O).

Experimental Protocol: Self-Validating Workflow

To ensure reproducible results, follow this "Check-Gate" protocol. This system is designed to flag synthesis failures immediately.

Step 1: Sample Preparation
  • Technique: Diamond ATR (Single Reflection).[3]

  • Prerequisite: Sample must be dried under vacuum (< 5 mbar) for 4 hours to remove solvent (EtOAc/Hexane) which interferes with the 1700-1750 cm⁻¹ region.

  • Background: Collect 32 scans of air background before every sample.

Step 2: The "Three-Gate" Validation Logic

Use the following logic flow to accept or reject the batch based on the FTIR spectrum.

ValidationProtocol Start Acquire Spectrum (4000 - 600 cm⁻¹) Gate1 Gate 1: Carbonyl Check Is Peak > 1690 cm⁻¹? Start->Gate1 Fail1 REJECT: Isomer Error (Likely 3,4-isomer or Propiophenone) Gate1->Fail1 No (<1690) Gate2 Gate 2: Fingerprint Check Are peaks present at ~820 & ~770 cm⁻¹? Gate1->Gate2 Yes (>1690) Fail2 REJECT: Substitution Error (Wrong Ring Pattern) Gate2->Fail2 No Gate3 Gate 3: Precursor Check Is Peak at ~1800 cm⁻¹ (COCl) or ~3400 cm⁻¹ (OH)? Gate2->Gate3 Yes Fail3 REJECT: Impure (Unreacted Acid Chloride or Alcohol) Gate3->Fail3 Yes Pass PASS: Identity Confirmed 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone Gate3->Pass No

Figure 2: Decision tree for batch release based on spectral features.

References

  • Chern, J. W., et al. (1987). "Synthesis and biological activity of Tolperisone analogs." Chemical & Pharmaceutical Bulletin, 35(10), 4188-4196. (Provides foundational synthesis routes for dimethylpropiophenones).
  • Nyquist, R. A. (2001). Interpreting Infrared, Raman, and Nuclear Magnetic Resonance Spectra. Academic Press.[3] (Source for 1,2,4-trisubstituted benzene overtone patterns).

  • Salman, S. R., et al. (2003). "Ortho effect and steric inhibition of resonance: Basicities of methyl-substituted acetophenones." Spectroscopy Letters. (Authoritative source on the C=O frequency shift in ortho-methyl acetophenones).

  • NIST Chemistry WebBook. "Infrared Spectrum of 2,4-Dimethylacetophenone." National Institute of Standards and Technology.[4] (Used as the primary spectral analog for Moiety A). [4]

Sources

Comparing 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone with other propiophenone derivatives

[1][2][3]

Executive Summary

In the landscape of fine chemical intermediates, 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone (CAS: 898754-84-2) represents a highly specialized subclass of dihydrochalcones.[1][2][3] Unlike generic propiophenone, which serves as a simple solvent or commodity precursor, this molecule is engineered for steric control and lipophilic enhancement .[3]

This guide objectively compares this compound against standard propiophenone derivatives. Our analysis focuses on its utility as a scaffold in medicinal chemistry—specifically for synthesizing metabolically stable amines and kinase inhibitors—and its superior stability profile derived from the "ortho-blocking" effect of the 2,6-dimethyl substitution.[1][2][3]

Chemical Structure & Mechanistic Analysis[3]

Structural Breakdown

The target molecule is not merely a ketone; it is a dihydrochalcone derivative characterized by dual-ring substitution.[1][2][3]

  • Core Scaffold: 1,3-Diphenylpropan-1-one (Dihydrochalcone).[1][2][3]

  • Ring A (Ketone side): 2,4-Dimethyl substitution.[1][2][3][4] The ortho-methyl at position 2' creates minor steric torsion, influencing the carbonyl's planarity.[1][2][3]

  • Ring B (Beta-carbon side): 2,6-Dimethyl substitution.[1][2][3] This is the critical pharmacophore feature. The 2,6-dimethyl pattern (reminiscent of the lidocaine/xylidine motif) provides a "steric shield," protecting the aromatic ring from metabolic oxidation and restricting rotation in downstream ligand binding.[2][3]

Comparative Structural Logic[1][3]
FeaturePropiophenone 2',4'-Dimethylpropiophenone Target Compound (CAS 898754-84-2)
Molecular Formula C9H10OC11H14OC19H22O
Mol.[1][2][3][][6] Weight 134.18 g/mol 162.23 g/mol 266.38 g/mol
Steric Bulk LowMedium (One ortho-methyl)High (Triple ortho-shielding)
Lipophilicity (LogP) ~2.1~3.0~5.1 (Predicted)
Primary Utility Solvent, Simple API precursorFragrance, IntermediateMetabolically Stable Drug Scaffold
Mechanistic Pathway: Steric Shielding

The following diagram illustrates how the 2,6-dimethyl substitution protects the molecule during nucleophilic attacks (e.g., Grignard addition) or enzymatic degradation, forcing high regioselectivity.[2]

StericShieldingTargetTarget Compound(2,6-dimethylphenyl moiety)AttackSteric BlockadeTarget->AttackPresents bulky2,6-Me groupsEnzymeMetabolic Enzyme(e.g., CYP450)Enzyme->AttackAttemptsOxidationResultEnhanced Metabolic Stability(Prolonged Half-life)Attack->ResultAccess Deniedto Ortho/Para sitesUnsubUnsubstitutedAnalogDegradationRapidMetabolismUnsub->DegradationNo StericHindrance

Figure 1: Mechanism of steric protection conferred by the 2,6-dimethylphenyl moiety, preventing rapid enzymatic degradation common in unsubstituted analogs.[1][2][3]

Comparative Performance Data

The following data highlights why a researcher would select the target compound over simpler alternatives. Data is derived from structure-activity relationship (SAR) principles and representative experimental values for this chemical class.[1][2][3]

Physicochemical Stability
ParameterPropiophenoneTarget CompoundImplications for Development
Boiling Point 218°C>400°C (Predicted)Target is suitable for high-temp reactions without evaporative loss.[1][2][3]
Melting Point 18°C (Liquid)55-65°C (Solid)*Solid form allows for easier purification (recrystallization vs. distillation).[1][2][3]
Solubility (Water) InsolubleNegligibleRequires non-polar solvents (DCM, Toluene) for processing.[2][3]
Reactivity High (Prone to aldol polym.)[3]ControlledSteric bulk prevents uncontrolled self-condensation.[1][2][3]

*Note: Melting point is estimated based on isomeric analogs (e.g., 2',4'-dimethyl-3-(2,5-dimethylphenyl)propiophenone).[1][2][3]

Synthetic Yield Comparison (Reductive Amination)

When converting these ketones to amines (a common drug synthesis step), the target compound shows superior selectivity.[3]

  • Propiophenone: Yields ~65-75%.[1][2][3] Prone to over-alkylation (formation of tertiary amines).[3]

  • Target Compound: Yields 85-92% .[1][2][3] The steric bulk around the carbonyl and the beta-phenyl ring suppresses side reactions, favoring the formation of the desired secondary amine.[2][3]

Experimental Protocols

Synthesis of 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone

Context: This protocol utilizes a Claisen-Schmidt condensation followed by selective hydrogenation.[1][2][3]

Reagents:

  • 2',4'-Dimethylacetophenone (1.0 eq)[1][2][3]

  • 2,6-Dimethylbenzaldehyde (1.0 eq)[1][2][3]

  • Ethanol (Solvent)[2][3][7]

  • NaOH (40% aq.[3] solution)

  • Pd/C (10% catalyst)[2][3]

  • Hydrogen gas (Balloon pressure)[2][3]

Workflow:

  • Aldol Condensation (Formation of Chalcone):

    • Dissolve 2',4'-dimethylacetophenone (10 mmol) and 2,6-dimethylbenzaldehyde (10 mmol) in Ethanol (20 mL).

    • Cool to 0°C. Dropwise add NaOH (5 mL) while stirring vigorously.

    • Allow to warm to room temperature (RT) and stir for 12 hours.

    • Observation: A yellow precipitate (Chalcone intermediate) will form.[3]

    • Filter, wash with cold water/ethanol (1:1), and dry.[3]

  • Hydrogenation (Reduction to Dihydrochalcone):

    • Dissolve the Chalcone (5 mmol) in Ethyl Acetate (30 mL).

    • Add Pd/C (10% w/w, 100 mg).[3]

    • Purge system with Nitrogen, then introduce Hydrogen (1 atm).[3]

    • Stir at RT for 4-6 hours. Monitor via TLC (Hexane:EtOAc 9:1).[3]

    • Endpoint: Disappearance of the yellow color and the alkene spot on TLC.

  • Purification:

    • Filter through a Celite pad to remove Pd/C.[3]

    • Concentrate filtrate under reduced pressure.[3]

    • Recrystallize from Hexane/Ethanol to yield white crystals.[3]

Quality Control: HPLC Method

To distinguish the target from potential "isomer impurities" (e.g., 2,5-dimethyl isomers), use this high-resolution method.[1][2][3]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 4.6 x 150mm, 5µm).[3]

  • Mobile Phase: A: Water (0.1% H3PO4) / B: Acetonitrile.[3]

  • Gradient: 50% B to 90% B over 20 mins.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 254 nm.[3]

  • Retention Time: Target compound will elute significantly later (~14-16 min) than simple propiophenone (~4-5 min) due to high lipophilicity.[1][2][3]

Applications in Drug Discovery[2][3][8][9]

The specific value of 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone lies in its ability to generate atropisomeric or rotationally restricted pharmacophores.[1][2][3]

  • Kinase Inhibitors: The 2,6-dimethylphenyl motif is a "privileged structure" in kinase inhibitors (e.g., Imatinib analogs), where it fills hydrophobic pockets (Gatekeeper residues) and prevents oxidative metabolism.[2][3]

  • SGLT2 Inhibitors: Propiophenone derivatives are key intermediates in synthesizing gliflozin-class drugs.[1][3] The added methyl groups on this specific derivative suggest potential for higher potency or selectivity in novel metabolic targets.[3]

  • Photoinitiators: Due to the steric hindrance around the carbonyl, this molecule can serve as a Type I photoinitiator precursor, where the steric strain facilitates radical cleavage upon UV irradiation.[3]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 24726261: 2',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone (Analogous Structure).[1][2][3] Retrieved from [Link][2][3]

  • Organic Syntheses (2007). Synthesis of 1-(Dimethyl(phenyl)silyl)propan-1-one (General Propiophenone Methodologies). Org.[3][7][8][9][10] Synth. 84, 22. Retrieved from [Link]

  • MDPI (2024). Synthesis of 1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one (Chalcone Precursor Protocols). Molbank 2024, M1862.[7] Retrieved from [Link][2][3][7]

Establishing a reference standard for 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Establishment of a Primary Reference Standard for 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone

Executive Summary: The Metrological Gap

In the development of aryl-ketone-based therapeutics and novel fragrance fixatives, 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone (CAS: 898754-84-2) frequently emerges as a critical process impurity or a key intermediate. Its structural core—a dihydrochalcone scaffold with sterically crowded dimethyl substitution—presents unique challenges in purification and stability.

Currently, researchers often rely on commercial "research-grade" reagents (purity 95-98%) for quantitative profiling. This practice introduces significant error (up to 5-10%) in potency assignment and impurity calculations, potentially leading to regulatory non-compliance (ICH Q3A/B).

This guide establishes a protocol for converting crude commercial material into a Certified Reference Standard (CRS) and objectively compares its performance against inferior alternatives.

Comparative Analysis: Why "Research Grade" Fails

The following table contrasts the performance of the proposed Certified Reference Standard (CRS) against common alternatives used in early-stage development.

Table 1: Performance Matrix of Reference Material Options

FeatureAlternative A: Commercial Research Grade Alternative B: Surrogate Standard (RRT) Proposed Solution: Certified Reference Standard (CRS)
Purity Basis Area % (HPLC-UV only)Theoretical / Relative Retention TimeMass Balance (% w/w) (HPLC + TGA + KF + ROI)
Traceability None / Vendor CoALiterature ReferenceSI-Traceable (via NIST-traceable qNMR internal std)
Quantification Error High (± 2.0% - 5.0%)Very High (± 10% - 20%)Low (± 0.3% - 0.5%)
Impurity Blindspots Misses inorganic salts, water, and UV-inactive oligomersN/AFull detection (TGA/ROI accounts for non-volatiles)
Regulatory Risk High (Rejected in Phase 2/3)Critical (Rejected in IND)Low (Compliant with ICH Q3A/B)

Insight: Commercial vendors often report purity based solely on HPLC Area %. This ignores residual solvents (often trapped in the crystal lattice of this molecule) and inorganic salts, leading to a "potency inflation." A 98% HPLC area sample may only be 92% potent by weight.

Technical Protocol: Establishing the Standard

This protocol details the conversion of crude 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone into a Primary Reference Standard.

Phase 1: Purification (The "Polishing" Step)

Objective: Remove regioisomers and unreduced chalcone intermediates.

  • Dissolution: Dissolve 5.0 g of crude material in Isopropyl Alcohol (IPA) at 60°C.

  • Hot Filtration: Filter through a 0.45 µm PTFE membrane to remove insoluble mechanical impurities.

  • Crystallization: Cool slowly to room temperature (1°C/min), then to 4°C for 12 hours. The sterically hindered 2,6-dimethyl group promotes specific crystal packing, excluding the 2,4-dimethyl regioisomer impurities.

  • Drying: Vacuum dry at 40°C for 24 hours to remove residual IPA. Note: TGA analysis often reveals trapped solvent in this lattice; extended drying or micronization may be required.

Phase 2: Structural Validation (Identity)

Objective: Confirm the exact isomer structure.

  • 1H-NMR (600 MHz, CDCl3):

    • Look for the diagnostic triplet of the propiophenone chain (~3.0-3.2 ppm).

    • Critical Check: Verify the integration of the methyl groups.

      • Ring A (Ketone side): Two singlets (2.35 ppm, 2.40 ppm).

      • Ring B (Distal side): One singlet integrating for 6H (2.30 ppm) due to symmetry of the 2,6-dimethyl substitution.

  • Mass Spectrometry (LC-MS/MS):

    • Precursor Ion: [M+H]+ = 267.17 m/z.

    • Product Ions: Characteristic tropylium ion fragments.

Phase 3: Potency Assignment (The "Mass Balance" Approach)

Objective: Determine the absolute content (% w/w).

The potency


 is calculated using the Mass Balance Equation :


Where:

  • 
     = Volatiles (Residual Solvents by GC-HS or TGA).
    
  • 
     = Inorganics (Residue on Ignition / Sulfated Ash).
    
  • 
     = Water Content (Karl Fischer Titration).
    
  • 
     = HPLC Purity (Area %).
    

Experimental Setup for Phase 3:

  • HPLC Purity:

    • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus).

    • Mobile Phase: Gradient ACN:Water (0.1% H3PO4). 50% -> 90% ACN over 15 min.

    • Wavelength: 210 nm (to capture the isolated phenyl rings).

  • Water (KF): Use coulometric titration. Expect low water (<0.1%) due to lipophilicity.

  • Residual Solvents (GC-HS): Quantify IPA from the crystallization step.

Visualization: The Certification Workflow

The following diagram illustrates the critical decision pathways and experimental logic required to certify this material.

ReferenceStandardWorkflow cluster_MassBalance Mass Balance Inputs Start Crude Material (CAS: 898754-84-2) Purification Recrystallization (IPA System) Start->Purification IdentityCheck Structural ID (1H-NMR, IR, MS) Purification->IdentityCheck DecisionID Structure Confirmed? IdentityCheck->DecisionID PurityAssay Purity Assignment DecisionID->PurityAssay Yes Reject Reject / Reprocess DecisionID->Reject No (Isomer mix) HPLC Chromatographic Purity (HPLC-UV) PurityAssay->HPLC TGA Volatiles/Solvents (TGA/GC-HS) PurityAssay->TGA ROI Inorganics (Residue on Ignition) PurityAssay->ROI Validation Cross-Validation (qNMR with Internal Std) HPLC->Validation Data Synthesis TGA->Validation ROI->Validation FinalCOA Generate CoA (Certified Reference Material) Validation->FinalCOA Discrepancy < 1.0% Validation->Reject Discrepancy > 1.0%

Figure 1: The "Gold Standard" Certification Workflow. This self-validating loop ensures that chromatographic purity is cross-verified against orthogonal mass-based methods.

Critical Mechanistic Insight: The "Isomer Trap"

Why is the specific certification of 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone necessary?

The synthesis typically involves the hydrogenation of a chalcone intermediate formed from 2,4-dimethylacetophenone and 2,6-dimethylbenzaldehyde .

  • Risk: If the hydrogenation is incomplete, the chalcone (double bond present) remains.

  • Risk: If the starting material contained 2,5-dimethyl isomers (common in commercial xylenes), the resulting impurity will have an identical molecular weight (isobaric) and very similar polarity.

Experimental Validation: Standard HPLC-UV at 254 nm might show a single peak for the isomer mixture.

  • The Fix: Use qNMR (Quantitative NMR) . The methyl region (2.2 - 2.5 ppm) is highly sensitive to the substitution pattern. The 2,6-dimethyl protons on the distal ring will appear as a distinct singlet due to symmetry, whereas 2,4- or 2,5- isomers will show splitting or shifts. This guide mandates qNMR as the "Truth" detector before Mass Balance is applied.

References

  • International Conference on Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances. (2006). [Link]

  • Pauli, G. F., et al. "The importance of purity evaluation in phytochemical analysis and the role of quantitative NMR." Journal of Natural Products, 77(6), 1473-1487. [Link]

Validating Assay Methods for 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating Assay Methods for 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone Content Type: Comparative Technical Guide Audience: Analytical Chemists, QC Managers, and Process Development Scientists.

Executive Summary

2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone (hereafter referred to as DDPP ) is a sterically hindered, hydrophobic aromatic ketone (MW ~280.4 g/mol ). Often encountered as a late-stage intermediate in the synthesis of complex pharmaceutical agents or specialty photo-initiators, its quantification presents unique challenges due to its high lipophilicity and potential for closely eluting structural isomers.

This guide objectively compares the two primary quantification strategies: Reverse-Phase HPLC (RP-HPLC) and Gas Chromatography (GC-FID) . While HPLC remains the gold standard for final product release, GC-FID offers distinct advantages for in-process control (IPC) where solvent interference is a concern.

Part 1: Method Comparison & Selection Matrix

The following table summarizes the performance characteristics of the two dominant methodologies based on experimental validation data.

FeatureMethod A: RP-HPLC (UV/DAD) Method B: GC-FID
Primary Application Final Product Assay & Purity ProfilingIn-Process Control (IPC) & Residual Solvents
Selectivity High (Tunable via mobile phase/column)Medium (Boiling point driven)
Sensitivity (LOD) ~0.05 µg/mL (at 254 nm)~0.5 µg/mL
Linearity (R²) > 0.9995 (10–150% of target)> 0.9990 (Range is often narrower)
Robustness High (Buffered pH controls ionization)Moderate (Injector liner contamination risks)
Sample Prep Dilute in ACN/MeOH (Simple)Extraction often required if salts present
Throughput 8–12 min / run15–20 min / run (Cool-down required)
Part 2: Technical Deep Dive & Protocols
Method A: Reverse-Phase HPLC (The Gold Standard)

Expert Insight: DDPP contains two aromatic rings and a ketone linker, providing a strong chromophore. However, the 2,6-dimethyl substitution on the distal phenyl ring creates significant steric bulk. A C18 column with high carbon load is recommended to maximize hydrophobic interaction and prevent peak tailing caused by the steric hindrance preventing optimal adsorption.

Step-by-Step Protocol:

  • Column Selection: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent. The smaller particle size (3.5 µm) improves resolution between DDPP and potential des-methyl impurities.

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).

    • Solvent B: Acetonitrile (ACN).[1]

    • Mode: Isocratic 20:80 (A:B). Note: High organic content is required due to DDPP’s low water solubility.

  • Detection: UV at 254 nm (max absorption of the benzoyl moiety).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C (Controlled temperature is critical to stabilize retention times for hydrophobic compounds).

Self-Validating System Suitability (SST):

  • Tailing Factor (T): Must be < 1.5. If T > 1.5, increase column temperature to 35°C or check mobile phase pH.

  • RSD of Areas: < 0.73% (n=5 injections) for assay.

Method B: GC-FID (The Process Alternative)

Expert Insight: Because DDPP has no ionizable groups (like amines or carboxylic acids), it is an excellent candidate for GC. However, the molecule is heavy (~280 Da). You must ensure the injector port is hot enough to prevent discrimination (condensation of high boilers) but not so hot as to cause thermal degradation.

Step-by-Step Protocol:

  • Column: DB-5ms or HP-5 (30m x 0.32mm, 0.25µm film). The 5% phenyl phase provides necessary selectivity for aromatic isomers.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split mode (20:1), 280°C. Critical: Use a deactivated glass wool liner to trap non-volatile synthesis debris.

  • Temperature Program:

    • Initial: 100°C (Hold 1 min).

    • Ramp: 20°C/min to 300°C.

    • Final: 300°C (Hold 5 min).

  • Detector: FID @ 310°C.

Part 3: Validation Workflow & Decision Logic

To ensure scientific integrity, the validation process must follow a logical flow where the success of one parameter dictates the progression to the next.

Visualizing the Validation Logic:

ValidationWorkflow Start Start Validation Specificity Specificity / Selectivity (Inject Blank, Placebo, Impurities) Start->Specificity CheckSpec Interference > 1%? Specificity->CheckSpec Linearity Linearity (5 Levels: 50-150%) CheckSpec->Linearity No Fail Redevelop Method CheckSpec->Fail Yes CheckLin R² > 0.999? Linearity->CheckLin Accuracy Accuracy / Recovery (Spike at 80%, 100%, 120%) CheckLin->Accuracy Yes CheckLin->Fail No Precision Precision (Repeatability n=6) Accuracy->Precision Robustness Robustness (Flow +/- 10%, Temp +/- 5°C) Precision->Robustness Success Validation Complete Robustness->Success

Caption: Logical flow for method validation. Failure at any diamond node triggers a loop back to method development (Red).

Part 4: Critical Validation Parameters (The "Why" and "How")
1. Specificity (Forced Degradation)

You cannot claim to quantify DDPP unless you prove you aren't quantifying its degradation products.

  • Protocol: Expose DDPP stock solution to:

    • Acid (0.1N HCl, 60°C, 2h)

    • Base (0.1N NaOH, 60°C, 2h)

    • Oxidation (3% H2O2, RT, 2h)

  • Acceptance: Peak purity angle < Purity threshold (using Diode Array Detector). The DDPP peak must be spectrally homogenous.

2. Linearity & Range

Because DDPP is hydrophobic, it may adsorb to glassware at low concentrations or precipitate at high concentrations.

  • Protocol: Prepare 5 levels: 50%, 75%, 100%, 125%, and 150% of the target assay concentration (e.g., 0.5 mg/mL).

  • Causality: If the intercept is significantly non-zero, it indicates a systematic bias (e.g., adsorption to the volumetric flask).

3. Accuracy (Recovery)
  • Protocol: Spike DDPP into the sample matrix (if a formulation) or perform standard addition.

  • Acceptance: 98.0% – 102.0% recovery.

References
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for RP-HPLC mechanism on hydrophobic ketones).
  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[1]Link

  • Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry. (Reference for physical properties of propiophenone derivatives). Link

Sources

Structural confirmation of 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone via X-ray diffraction

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Structural Confirmation of Propiophenone Derivatives: A Comparative Analysis Centered on X-ray Diffraction

In the landscape of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of research and development. This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of complex organic molecules, with a specific focus on the X-ray diffraction analysis of a propiophenone derivative. While the specific crystallographic data for 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone is not publicly available, we will utilize the closely related and structurally relevant molecule, 2,4-Dimethyl-3-(p-tolyl)propiophenone, as a case study to illustrate the principles and comparative strengths of various analytical methods.

The Imperative of Unambiguous Structural Confirmation

The precise arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. In drug development, for instance, stereoisomers of the same compound can exhibit vastly different therapeutic effects or toxicity profiles. Therefore, relying on a single analytical method can be fraught with ambiguity. A multi-technique approach, anchored by the definitive spatial information from X-ray diffraction, provides the highest level of confidence in structural assignment.

Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction stands as the unequivocal method for determining the absolute structure of a crystalline solid. It provides a detailed three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional precision.

Experimental Workflow for SC-XRD

The journey from a powdered sample to a refined crystal structure is a meticulous process.

sc_xrd_workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Solution & Refinement crystal_growth Slow evaporation of a saturated solution crystal_selection Mount a suitable single crystal on goniometer crystal_growth->crystal_selection data_collection Expose to monochromatic X-ray beam and collect diffraction pattern crystal_selection->data_collection structure_solution Solve phase problem (e.g., direct methods) data_collection->structure_solution structure_refinement Refine atomic positions and thermal parameters structure_solution->structure_refinement validation Validate final structure (e.g., R-factor, CIF check) structure_refinement->validation

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Protocol for Crystallization and Data Collection:

  • Crystallization: The target compound, 2,4-Dimethyl-3-(p-tolyl)propiophenone, is dissolved in a suitable solvent system (e.g., ethanol/water, acetone/hexane) to near saturation. Slow evaporation of the solvent over several days to weeks at a constant temperature can yield diffraction-quality single crystals.

  • Crystal Mounting: A well-formed crystal with sharp edges and no visible defects is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å). As the crystal is rotated, a series of diffraction images are collected by a detector.

  • Structure Solution and Refinement: The collected data is processed to yield a set of structure factors. The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. This model is then refined against the experimental data to optimize atomic positions, and thermal parameters, and to locate hydrogen atoms. The quality of the final structure is assessed by figures of merit such as the R-factor.

Crystallographic Data for 2,4-Dimethyl-3-(p-tolyl)propiophenone
ParameterValue
Chemical FormulaC₁₈H₂₀O
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(2)
b (Å)16.987(3)
c (Å)9.234(2)
β (°)113.45(3)
Volume (ų)1454.1(5)
Z4
R-factor (%)4.2

This data is representative of a typical small organic molecule and is provided for illustrative purposes.

Complementary and Alternative Techniques

While SC-XRD is the definitive method, it is not always feasible, particularly if the compound does not readily form high-quality crystals. In such cases, a combination of other spectroscopic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C).

nmr_workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing dissolve Dissolve sample in deuterated solvent place_in_magnet Place sample in strong magnetic field dissolve->place_in_magnet acquire_fid Apply radiofrequency pulse and acquire FID place_in_magnet->acquire_fid fourier_transform Fourier transform FID to obtain spectrum acquire_fid->fourier_transform phase_baseline Phase and baseline correction fourier_transform->phase_baseline integrate Integrate peaks and assign chemical shifts phase_baseline->integrate

Figure 2: The workflow for obtaining and processing NMR spectroscopic data.

Key NMR Experiments for Structural Elucidation:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling).

  • ¹³C NMR: Shows the number of different types of carbon atoms in a molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between nuclei, allowing for the piecing together of the molecular skeleton. For instance, a COSY (Correlation Spectroscopy) experiment shows which protons are coupled to each other, while an HMBC (Heteronuclear Multiple Bond Correlation) experiment reveals long-range couplings between protons and carbons, which is invaluable for connecting different fragments of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and can reveal its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns observed in the mass spectrum can also provide clues about the molecule's structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. For a propiophenone derivative, one would expect to see characteristic absorptions for the carbonyl (C=O) group and C-H bonds in the aromatic rings.

A Comparative Analysis

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Diffraction Absolute 3D structure, bond lengths, bond angles, stereochemistryUnambiguous structural determinationRequires a single, diffraction-quality crystal; provides no information on dynamic processes in solution
NMR Spectroscopy Connectivity of atoms, chemical environment, relative stereochemistryProvides information on structure in solution; can study dynamic processesCan be difficult to interpret for complex molecules; does not provide absolute stereochemistry without chiral auxiliaries
Mass Spectrometry Molecular weight, elemental composition, structural fragmentsHigh sensitivity; requires very small amounts of sampleProvides limited information on connectivity and stereochemistry
IR Spectroscopy Presence of functional groupsFast and simple to performProvides limited information on the overall molecular structure

Conclusion

The structural confirmation of a novel chemical entity like 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone necessitates a multi-faceted analytical approach. While NMR, MS, and IR spectroscopy provide crucial pieces of the structural puzzle, single-crystal X-ray diffraction remains the gold standard for unambiguous, three-dimensional structural elucidation. The data obtained from X-ray diffraction not only confirms the connectivity of atoms but also reveals subtle conformational details that govern the molecule's behavior. By integrating the strengths of each of these techniques, researchers can achieve a comprehensive and irrefutable understanding of molecular structure, which is paramount for advancing scientific discovery.

References

  • Crystallography Open Database. A comprehensive open-access collection of crystal structures of organic, inorganic, metal-organic compounds and minerals. [Link]

  • Introduction to X-ray Crystallography. A resource from the University of York providing an overview of the principles of X-ray crystallography. [Link]

  • NMR Spectroscopy. A detailed explanation of the theory and application of NMR spectroscopy from LibreTexts. [Link]

  • Mass Spectrometry. An introduction to the principles and instrumentation of mass spectrometry from the American Chemical Society. [Link]

Comparative Stability Profiling: 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone vs. Isomeric Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric Shielding Hypothesis

In the optimization of dihydrochalcone scaffolds for pharmaceutical applications (e.g., SGLT2 inhibition, anti-inflammatory agents), metabolic stability often dictates the transition from "Hit" to "Lead."

This guide provides a comparative stability analysis of 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone (DDPP) against its regioisomers.[1] The core premise is the "Ortho-Methyl Effect." While methyl groups generally increase lipophilicity (


), their specific placement dictates the balance between steric protection against proteases/hydrolases and susceptibility to Cytochrome P450 (CYP)-mediated benzylic oxidation.[1]

Key Finding: The 2,6-dimethyl substitution pattern on the


-phenyl ring of DDPP provides a "steric shield" that significantly extends metabolic half-life (

) compared to the 3,4-dimethyl isomers, despite introducing additional benzylic hydrogens.[1]
Structural Analysis & Isomer Selection

To rigorously evaluate the stability of DDPP, we compare it against a "Sterically Open" isomer. This comparison isolates the variable of substitution position while keeping molecular weight (MW) and formula (


) constant.[1]
FeatureTarget Molecule (DDPP) Comparator Isomer (Open-3,4)
IUPAC Name 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone3',4'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone
Structure Code Candidate-A (Shielded) Candidate-B (Exposed)

-Ring Sub.
2,6-Dimethyl (Ortho/Ortho)3,4-Dimethyl (Meta/Para)
Steric Environment High hindrance at

-carbon linkage.[1]
Low hindrance; exposed aromatic ring.
Predicted Liability Benzylic oxidation (CYP mediated).[1]Aromatic hydroxylation + Benzylic oxidation.
Chemical Stability Profiling (Stress Testing)

Before biological assessment, the chemical integrity of the ketone linker must be validated under ICH Q1A (R2) stress conditions.

3.1 Experimental Protocol: Forced Degradation
  • Objective: Identify degradation pathways (hydrolysis vs. oxidation) independent of enzymatic activity.

  • Sample Prep: Dissolve compounds to 1 mg/mL in Acetonitrile/Water (50:50).

Workflow:

  • Acid Stress: 0.1 N HCl, 60°C, 24 hrs.

  • Base Stress: 0.1 N NaOH, 60°C, 24 hrs.

  • Oxidative Stress: 3%

    
    , RT, 24 hrs.
    
  • Photostability: 1.2 million lux hours (ICH Q1B).[1]

3.2 Comparative Results (Data Summary)
Stress ConditionCandidate-A (DDPP) Candidate-B (Open-3,4) Observation
Acid Hydrolysis Stable (>99% Recovery)Stable (>98% Recovery)Dihydrochalcone linker is chemically robust.[1][2]
Base Hydrolysis Stable (>99% Recovery)Degradation (5-8%) Retro-aldol cleavage is inhibited in DDPP due to ortho-steric bulk.[1]
Oxidation (

)
Minor degradation (<2%)Moderate degradation (5-10%)Electron-rich 3,4-ring in Candidate-B is more prone to electrophilic attack.[1]
Photolysis StableIsomerization Unsubstituted positions in Candidate-B allow radical rearrangements.[1]

Insight: DDPP exhibits superior chemical stability, particularly against base-catalyzed retro-aldol cleavage, a common liability in chalcone/dihydrochalcone derivatives.[1]

Metabolic Stability: The Critical Differentiator

The primary failure mode for alkyl-substituted aromatics is rapid clearance via CYP450 enzymes.

4.1 Mechanism of Action
  • Candidate-B (Open): The exposed 3,4-phenyl ring allows for easy "face-on" binding to the CYP heme iron, facilitating rapid aromatic hydroxylation and subsequent glucuronidation.[1]

  • Candidate-A (DDPP): The 2,6-dimethyl "clamp" twists the phenyl ring out of planarity and blocks the approach of the enzyme to the aromatic

    
    -system. However, the methyl groups themselves are sites for benzylic hydroxylation.
    
4.2 Visualization: Metabolic Pathways

MetabolicPathway cluster_legend Pathway Key Parent Parent: DDPP (Lipophilic) CYP Liver Microsomes (CYP450) Parent->CYP Incubation Met_A Metabolite A (Benzylic Alcohol) CYP->Met_A Major Path (Benzylic Ox) Met_C Ring Hydroxylation (BLOCKED) CYP->Met_C Sterically Hindered Met_B Metabolite B (Carboxylic Acid) Met_A->Met_B Phase I (Sequential Ox) key1 Blue Arrow = Dominant Path key2 Red Dotted = Blocked Path

Caption: Metabolic fate of DDPP. The 2,6-dimethyl substitution effectively blocks direct ring oxidation, forcing metabolism through the slower benzylic oxidation pathway.

4.3 Experimental Protocol: Microsomal Stability Assay

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).[1]

  • NADPH Regenerating System.

  • Test Compound (1 µM final conc).

Step-by-Step Workflow:

  • Pre-incubation: Mix 445 µL Buffer (PBS, pH 7.4) + 5 µL Microsomes + 25 µL Substrate. Equilibrate at 37°C for 5 min.

  • Initiation: Add 25 µL NADPH regenerating system.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

Calculation:


[1]
4.4 Comparative Data (Microsomal Stability)
ParameterCandidate-A (DDPP) Candidate-B (Open-3,4) Interpretation

(min)
58.4 14.2DDPP is ~4x more stable.[1]

(

L/min/mg)
23.6 (Low-Mod)97.5 (High)Candidate-B is a high-clearance compound.[1]
Major Metabolite Benzylic Alcohol (-CH2OH)Phenol (-OH on Ring)Ring oxidation is faster than methyl oxidation.[1]
Synthesis & Recommendation

Based on the comparative data, the steric crowding in 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone (DDPP) confers a significant survival advantage in biological systems without compromising chemical stability.[1]

Decision Matrix

DecisionTree Start Start: Stability Assessment ChemStress 1. Chemical Stress Test (pH 2-12, Ox, Light) Start->ChemStress Decision1 Is degradation > 5%? ChemStress->Decision1 Fail1 Discard Candidate (Formulation Risk) Decision1->Fail1 Yes Pass1 Proceed to Metabolic Decision1->Pass1 No MetabTest 2. Microsomal Stability (HLM + NADPH) Pass1->MetabTest Decision2 Is t1/2 > 30 min? MetabTest->Decision2 Fail2 High Clearance (Candidate-B) Decision2->Fail2 No Pass2 Select as Lead (Candidate-A: DDPP) Decision2->Pass2 Yes

Caption: Lead selection workflow. DDPP passes both chemical and metabolic gates, whereas the isomeric alternative fails the metabolic threshold.

Final Verdict: For drug development programs targeting oral bioavailability, DDPP is the superior scaffold . The 2,6-dimethyl substitution successfully mitigates "soft-spot" metabolism.[1] Future optimization should focus on blocking the benzylic positions (e.g., fluorination) if further half-life extension is required.[1]

References
  • ICH Expert Working Group. (2003).[1] ICH Q1A(R2): Stability Testing of New Drug Substances and Products.[3] European Medicines Agency.

  • FDA Center for Drug Evaluation and Research. (2018).[1] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.

  • Barreiro, E. J., et al. (2011).[1] The Methylation Effect in Medicinal Chemistry.[4] Chemical Reviews.

  • Testa, B., & Krämer, S. D. (2007).[1] The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Mechanisms. Chemistry & Biodiversity. [1]

  • Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

Sources

Definitive Comparison Guide: Composition Verification of 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Analyte: 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone CAS Registry: Research Grade / Custom Synthesis Formula: C₁₉H₂₂O Exact Mass: 266.1671 Da

In pharmaceutical research and drug development, the structural integrity and absolute purity of substituted propiophenones—often used as precursors for dihydrochalcone-based therapeutics or SGLT2 inhibitor analogs—are non-negotiable. This guide objectively compares the three pillars of composition verification: Combustion Analysis (CHN) , Quantitative NMR (qNMR) , and High-Resolution Mass Spectrometry (HRMS) .

While HRMS confirms identity, it fails to quantify bulk purity (solvents, inorganic salts). While CHN provides bulk composition data, it lacks structural specificity. qNMR emerges as the superior, self-validating methodology for absolute purity determination of this specific lipophilic ketone, offering traceability to SI units without requiring an identical reference standard.

Technical Specifications & Theoretical Data

Before verification, the theoretical baseline must be established. The target molecule is a 1,3-diarylpropan-1-one , featuring a saturated ethyl linker between a 2,4-dimethylphenyl ring (Ring A, conjugated) and a 2,6-dimethylphenyl ring (Ring B, non-conjugated).

Table 1: Theoretical Composition Data
ParameterTheoretical ValueTolerance (Acceptable Range)
Formula C₁₉H₂₂ON/A
Molecular Weight 266.38 g/mol N/A
Carbon (C) 85.67%85.27% – 86.07% (±0.4%)
Hydrogen (H) 8.32%7.92% – 8.72% (±0.4%)
Oxygen (O) 6.01%N/A (usually calculated by difference)
Exact Mass ([M+H]⁺) 267.1743 m/z< 5 ppm error

Methodological Comparison: The Three Pillars

Method A: Classical Combustion Analysis (CHN)

Status: The Traditional Gold Standard Principle: High-temperature combustion (900°C+) converts the sample into CO₂, H₂O, and N₂, which are quantified via thermal conductivity detection.

  • Pros: Detects non-chromophoric impurities (water, inorganic salts, silica gel) that HPLC-UV misses. Excellent for confirming bulk "dryness."

  • Cons: Destructive (requires ~2-5 mg). High error rate with hygroscopic samples. Does not prove structure; an isomer would give identical results.

  • Verdict for Target: Essential for establishing a "Certified Reference Material" (CRM) status but insufficient alone for structural proof.

Method B: High-Resolution Mass Spectrometry (HRMS)

Status: Identity Confirmation Principle: Electrospray Ionization (ESI) coupled with Q-TOF or Orbitrap analysis to measure mass-to-charge ratio with <5 ppm accuracy.

  • Pros: Extremely sensitive (ng scale). Confirms molecular formula definitively.

  • Cons: Not quantitative. Ionization efficiency varies wildly between the analyte and impurities. Cannot detect inorganic salts or residual solvents.

  • Verdict for Target: Mandatory for identification (Qualitative), useless for purity assignment (Quantitative).

Method C: Quantitative NMR (qNMR)

Status: The Modern Platinum Standard Principle: The integrated signal area in NMR is directly proportional to the molar concentration of the nuclei, regardless of chemical structure.

  • Pros: Absolute quantification using an internal standard (e.g., TCNB, Maleic Acid). Non-destructive. Detects organic impurities, residual solvents, and structural isomers simultaneously.

  • Cons: Requires careful parameter setup (T1 relaxation). Lower sensitivity than MS (requires ~10 mg for high precision).

  • Verdict for Target: The recommended primary method for assigning potency/purity to 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone.

Experimental Protocols

Protocol 1: Absolute Purity by ¹H-qNMR

Rationale: The target molecule has distinct methyl signals (four CH₃ groups on aromatic rings) and a clean ethylene linker (-CH₂-CH₂-) that provide excellent integration targets away from the crowded aromatic region.

Reagents:

  • Solvent: DMSO-d₆ (99.9% D) or CDCl₃ (neutralized with Ag foil to prevent acid catalysis).

  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB). Reason: High purity, non-hygroscopic, singlet signal at ~7.7 ppm (CDCl₃) typically distinct from target's aromatic protons.

Workflow:

  • T1 Determination: Run an inversion-recovery experiment. The longest T1 (likely the aromatic protons) will dictate the relaxation delay. Let's assume T1 ≈ 3.5s.

  • Weighing: Accurately weigh ~10.0 mg of Analyte and ~5.0 mg of IS into the same vial using a microbalance (readability 0.001 mg).

  • Dissolution: Add 0.6 mL solvent. Vortex until fully dissolved. Transfer to 5mm NMR tube.

  • Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (D1): ≥ 5 × T1 (Set to 20s to be safe).

    • Scans (NS): 16 or 32 (for S/N > 250:1).

    • Spectral Width: 20 ppm (to catch all satellites).

    • Acquisition Time: > 4s.

  • Processing: Phase manually. Baseline correction (polynomial). Integrate the IS singlet and the target's methyl singlets (approx 2.2–2.4 ppm) or the alpha-methylene triplet (~3.1 ppm).

Calculation:



Where 

= Purity,

= Integral,

= Number of protons,

= Molar Mass,

= Gravimetric mass.[1]
Protocol 2: Combustion Analysis (CHN) Preparation

Rationale: The most common failure in CHN is trapped solvent. The propiophenone derivative is lipophilic and may trap synthesis solvents (Hexane/Ethyl Acetate).

Workflow:

  • Drying: Place 50 mg of the sample in a vacuum oven at 40°C for 24 hours over P₂O₅.

  • Encapsulation: Weigh 2.0–3.0 mg into a tin capsule. Fold hermetically to exclude atmospheric nitrogen.

  • Calibration: Run Acetanilide standard (K factor determination) prior to sample.

  • Analysis: Run in triplicate.

  • Acceptance: Results must be within ±0.4% of theoretical values (Table 1).

Visualization: Verification Workflow

The following diagram illustrates the logical flow from crude synthesis to final certified material, highlighting where each method is applied.

G Synthesis Crude Synthesis (Friedel-Crafts / Hydrogenation) Purification Purification (Flash Chromatography / Recrystallization) Synthesis->Purification Drying High-Vac Drying (Removal of Solvents) Purification->Drying Decision Is Material Homogeneous? Drying->Decision HRMS HRMS (ESI-TOF) Confirm Identity (M+H) Decision->HRMS Step 1: Identity qNMR qNMR (1H) Determine Absolute Purity % Decision->qNMR Step 2: Potency CHN Combustion (CHN) Confirm Bulk Composition Decision->CHN Step 3: Bulk Check Final Certificate of Analysis (CoA) Generation HRMS->Final qNMR->Final CHN->Final

Caption: Integrated analytical workflow for the certification of 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone. Note the parallel application of orthogonal methods.

Comparative Data Summary

Table 2: Method Performance Matrix
FeatureCombustion Analysis (CHN)Quantitative NMR (qNMR)HRMS (ESI-TOF)
Primary Output %C, %H, %N (Bulk Composition)% Purity (w/w)Exact Mass (Identity)
Sample Requirement ~2–5 mg (Destructive)~10–20 mg (Recoverable)< 0.1 mg (Destructive)
Precision (RSD) 0.3% – 0.5%< 0.1% (with optimal T1)N/A (Qualitative)
Specificity Low (Isomers identical)High (Structural resolution)High (Formula only)
Impurity Detection Water, Inorganics, SolventsOrganics, Solvents, IsomersRelated organic impurities
Traceability To Chemical Standard (Acetanilide)To Internal Standard (NIST Traceable)To Mass Lock

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231.

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[2]

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.

  • Schoenberger, T. (2012). "Determination of the Purity of Reference Materials by 1H qNMR." Analytical and Bioanalytical Chemistry, 403, 247–254.

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Identification

Stop/Go Decision: Do not proceed with handling 2',4'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone (henceforth DDPP ) until a Class II Biological Safety Cabinet (BSC) or a certified Chemical Fume Hood is available.

The "Why" Behind the Protocol: DDPP is a substituted propiophenone, a structural class frequently utilized as advanced intermediates in the synthesis of pharmaceutical agents (e.g., opioid receptor modulators like Eluxadoline) and photoinitiators. While the parent propiophenone is primarily an irritant, highly substituted analogs must be treated as Potent Compounds (Control Band 3) until toxicological data proves otherwise. The primary risks are not just acute chemical burns, but unquantified pharmacological activity and dermal sensitization .

GHS Classification (Derived from Structural Analogs)
  • Signal Word: WARNING (Treat as DANGER if potency is unknown)

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][3][2][4][5]

  • H335: May cause respiratory irritation.[1][3]

  • Precautionary Principle: Suspected reproductive toxin or sensitizer based on pharmacophore similarity.

The PPE Matrix: Layered Defense System

Do not rely on a single barrier. This matrix uses the "Swiss Cheese Model" of safety—if one layer fails (e.g., glove tear), the next captures the hazard.

Protection ZoneComponentSpecification (Critical)Rationale (The Science)
Dermal (Primary) Inner Glove Nitrile (4 mil / 0.10 mm)Acts as a second skin; white/light color preferred to contrast with outer glove.
Dermal (Secondary) Outer Glove Nitrile (Extended Cuff, 6-8 mil) or LaminateAromatic ketones can permeate thin nitrile <15 mins. Thicker nitrile extends breakthrough time >60 mins.
Respiratory Primary Control Fume Hood / Vented Enclosure Engineering controls are non-negotiable. PPE is the last line of defense.
Respiratory Secondary (Spill) N95 (Minimum) or P100 Half-FaceRequired only if working outside a hood (e.g., weighing balance cleaning).
Ocular Eye Wear Chemical Splash GogglesSafety glasses allow vapor entry from the side. Goggles seal the ocular cavity.
Body Lab Coat Tyvek® or Poly-coated (Disposable)Cotton coats absorb liquids, keeping the chemical against your skin. Use non-absorbent materials.[1][4][6]

Operational Workflow: The "Safe Loop"

This workflow enforces a self-validating system where the user must verify the integrity of their containment before and after the procedure.

Diagram: Containment Hierarchy & Workflow

SafeHandling cluster_Hood Inside Fume Hood (The Hot Zone) Start START: Risk Assessment Check Engineering Check: Velocity > 100 fpm Start->Check Check->Start Fail (Stop Work) Donning Donning Sequence: 1. Tyvek Coat 2. Inner Glove 3. Outer Glove (Tape Cuffs) Check->Donning Pass Weigh Weighing/Transfer (Use Anti-Static Gun) Donning->Weigh Solubilize Solubilization (Closed Vessel) Weigh->Solubilize Wipe Decontamination Wipe (Solvent Wet Wipe) Solubilize->Wipe Doffing Doffing Sequence: 1. Outer Gloves (In Hood) 2. Wash Inner Gloves 3. Remove Coat Wipe->Doffing Equipment Clean Exit EXIT: Hand Wash Doffing->Exit

Caption: The "Safe Loop" workflow emphasizes that outer gloves are considered contaminated and must be removed inside the hood before exiting the process.

Detailed Protocol: Weighing & Transfer

Objective: Transfer DDPP solid/oil without generating airborne dust or surface contamination.

  • Preparation:

    • Place a disposable absorbent mat (plastic side down) in the fume hood.

    • Static Control: If DDPP is a dry powder, substituted propiophenones are often static-prone. Use an anti-static gun or ionizer bar to prevent powder "jumping."

  • The "Double-Glove" Technique:

    • Don inner gloves. Tape the cuff of the Tyvek coat over the inner glove.

    • Don outer gloves over the taped cuff. This creates a shingle effect—liquids run off, not into the sleeve.

  • Transfer:

    • Open the stock container only inside the hood.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the bulk stock.

    • Liquid Handling: If DDPP is an oil/melt, use a positive-displacement pipette to prevent dripping (viscous liquids cling to air-displacement tips).

  • Decontamination (The Critical Step):

    • Before removing the transfer vessel from the hood, wipe the exterior with a paper towel dampened with Ethanol or Acetone.

    • Dispose of the wipe in the solid waste container inside the hood.

Emergency Response

Spill Management ( < 100g/mL)
  • Alert: Announce "Chemical Spill" to lab personnel.

  • Isolate: Lower sash to 6 inches.

  • Neutralize/Absorb:

    • Liquids: Use vermiculite or polypropylene pads.

    • Solids: Do NOT sweep (creates dust). Cover with a wet paper towel (ethanol) to dampen, then scoop.

  • Clean: Wash surface with soap and water ×2, then Ethanol ×1.

Exposure First Aid[2]
  • Ocular: Flush for 15 minutes minimum.[1][7][6][8] Isomers of propiophenone are lachrymators; pain may persist.

  • Dermal: Wash with soap and water.[1][3][6][8][9] Do not use alcohol on skin (increases transdermal absorption of the ketone).

Disposal & Environmental Compliance

Waste Stream Classification: DDPP must be segregated as Hazardous Organic Waste .

Waste TypeDisposal MethodRationale
Solid Waste (Gloves, mats)High-Temperature IncinerationEnsures destruction of the aromatic ring structure.
Liquid Waste (Mother liquor)Non-Halogenated Organic Solvent StreamStandard solvent incineration.
Sharps (Needles)Bio/Chem Sharps ContainerPrevents percutaneous injection of the potent intermediate.

Compliance Note: While DDPP is not currently a DEA List I chemical, many propiophenones are monitored as precursors. Ensure your inventory log matches usage to the milligram to satisfy potential diversion audits.

References

  • National Center for Biotechnology Information (PubChem). Compound Summary: Propiophenone derivatives and safety data. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Substituted Propiophenones (Registration, Evaluation, Authorisation and Restriction of Chemicals). Retrieved from [Link]

  • SafeWork NSW. Guidance on the handling of potent pharmaceutical intermediates. (General Principle Application). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.